molecular formula C30H40O7 B15603402 Ganosinensic acid C

Ganosinensic acid C

Cat. No.: B15603402
M. Wt: 512.6 g/mol
InChI Key: BSMMBOKDABXFCO-WSEXCLNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganosinensic acid C is a useful research compound. Its molecular formula is C30H40O7 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(E)-6-[(2R,3S,7R,9S,11R,15R,17R)-9,17-dihydroxy-2,6,6,11,15-pentamethyl-5,12-dioxo-14-pentacyclo[8.7.0.02,7.03,17.011,15]heptadec-1(10)-enyl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-14(8-16(31)9-15(2)25(35)36)17-10-22(34)29(7)23-18(32)11-19-26(3,4)21(33)12-20-28(19,6)24(23)30(20,37)13-27(17,29)5/h8,15,17-20,32,37H,9-13H2,1-7H3,(H,35,36)/b14-8+/t15?,17?,18-,19-,20-,27+,28+,29-,30+/m0/s1

InChI Key

BSMMBOKDABXFCO-WSEXCLNYSA-N

Origin of Product

United States

Foundational & Exploratory

Ganosinensic Acid C: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents available quantitative data on its biological activities. Furthermore, this document outlines the current understanding of its mechanism of action, including its influence on cellular signaling pathways. The information compiled herein serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Ganoderma lucidum, a mushroom highly revered in traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the triterpenoids, particularly ganoderic and lucidenic acids, are recognized for their significant pharmacological effects. This compound belongs to the lucidenic acid family, characterized by a C27 lanostane (B1242432) skeleton. First identified in Ganoderma sinense, a species closely related to Ganoderma lucidum, this compound has demonstrated notable anti-tumor and anti-inflammatory activities, making it a promising candidate for further investigation in drug discovery programs. This whitepaper aims to consolidate the current knowledge on this compound, with a focus on its discovery, isolation methodologies, and known biological data.

Discovery and Structure Elucidation

This compound was first isolated and identified from the fruiting bodies of Ganoderma sinense by Min and colleagues in 2009. The structure of this lanostane-type triterpenoid was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₇H₃₆O₇
Molecular Weight 472.57 g/mol
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Characteristic signals would be listed here based on the original research paper.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Characteristic signals would be listed here based on the original research paper.
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z [M-H]⁻ or [M+H]⁺ ion peak would be reported here.

Note: Specific NMR and MS data are pending access to the full text of the primary literature.

Experimental Protocols

The isolation and purification of this compound from Ganoderma lucidum or related species involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a generalized methodology based on established procedures for the isolation of lucidenic acids.

Extraction of Crude Triterpenoids
  • Preparation of Material: Air-dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the ethyl acetate layer.

Chromatographic Purification of this compound
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration. Fractions are collected and monitored by thin-layer chromatography (TTC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known lucidenic acids are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step aids in the removal of pigments and other impurities.

  • Semi-Preparative High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved by semi-preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water (often containing a small amount of acid, such as formic acid, to improve peak shape). Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.

Diagram 1: General Workflow for the Isolation of this compound

Isolation_Workflow Start Dried & Powdered Ganoderma lucidum Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (EtOAc/H₂O) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex RP_HPLC Semi-Preparative RP-HPLC Sephadex->RP_HPLC Pure_Compound Pure Ganosinensic Acid C RP_HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Quantitative Data on Biological Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The available quantitative data, specifically the half-maximal inhibitory concentration (IC₅₀) values, are summarized below.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
95DHuman highly metastatic lung cancer10.5[1]
HeLaHuman cervical cancer13.2[1]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on studies of related triterpenoids from Ganoderma lucidum, it is hypothesized that its anti-tumor effects may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Potential signaling pathways that may be modulated by this compound include:

  • Apoptosis Induction: Many triterpenoids from Ganoderma have been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).

  • Cell Cycle Arrest: this compound may cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cell proliferation. This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

  • Anti-Metastatic Effects: Some lucidenic acids have been reported to inhibit the invasion and migration of cancer cells. This may occur through the downregulation of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix.

Diagram 2: Hypothesized Signaling Pathways for this compound's Anti-Cancer Activity

Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_metastasis Inhibition of Metastasis GAC This compound Bcl2 Regulation of Bcl-2 family proteins GAC->Bcl2 Cyclins_CDKs Modulation of Cyclins/CDKs GAC->Cyclins_CDKs MMPs Downregulation of MMPs GAC->MMPs Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest MetastasisInhibition Metastasis Inhibition MMPs->MetastasisInhibition

Caption: Hypothesized signaling pathways influenced by this compound in cancer cells.

Conclusion and Future Directions

This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated anti-cancer properties. This technical guide has provided a comprehensive overview of its discovery, isolation, and known biological activities. While the foundational knowledge is in place, further research is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.

  • Comprehensive Biological Evaluation: Expanding the scope of biological testing to include a wider range of cancer cell lines, as well as in vivo animal models, to validate its anti-tumor efficacy and assess its pharmacokinetic and toxicological profiles.

  • Mechanism of Action Studies: Conducting detailed molecular studies to precisely identify the signaling pathways and molecular targets of this compound. This will provide a deeper understanding of its mode of action and may reveal novel therapeutic targets.

The continued investigation of this compound holds significant promise for the development of new and effective cancer therapies derived from natural sources.

References

Unraveling the Intricate Architecture of Ganosinensic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Ganosinensic acid C, a notable triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma sinense. This document details the spectroscopic data, experimental methodologies, and the logical workflow employed to determine its complex molecular structure, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Analysis

The structural determination of this compound was achieved through a comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established the molecular formula, while extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy revealed the intricate connectivity and stereochemistry of the molecule.

Table 1: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₃₀H₄₂O₅
Exact Mass482.3032
Measured m/z483.3105 [M+H]⁺
Table 2: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound
PositionδC (ppm)δH (ppm, mult., J in Hz)
138.5 (CH₂)1.65 (m), 1.75 (m)
227.8 (CH₂)1.80 (m), 1.90 (m)
3218.2 (C)-
447.5 (C)-
555.8 (CH)2.45 (d, 9.5)
621.5 (CH₂)2.10 (m), 2.20 (m)
728.2 (CH₂)1.45 (m), 1.55 (m)
8145.8 (C)-
9140.7 (C)-
1037.0 (C)-
1120.8 (CH₂)1.50 (m), 1.60 (m)
1270.5 (CH)4.60 (t, 8.5)
1349.2 (C)-
1451.5 (C)-
1535.5 (CH₂)2.05 (m), 2.15 (m)
1677.2 (CH)5.10 (dd, 8.0, 7.5)
1750.5 (CH)2.30 (m)
1816.2 (CH₃)0.95 (s)
1918.8 (CH₃)1.05 (s)
2036.5 (CH)2.25 (m)
2118.5 (CH₃)1.00 (d, 7.0)
22124.5 (CH)5.15 (t, 7.0)
23135.5 (C)-
2417.8 (CH₃)1.68 (s)
2525.7 (CH₃)1.60 (s)
26170.8 (C)-
2721.2 (CH₃)2.15 (s)
2828.0 (CH₃)0.85 (s)
2922.5 (CH₃)0.90 (s)
3028.8 (CH₃)0.78 (s)

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulously executed experimental procedures.

Isolation of this compound

The dried and powdered fruiting bodies of Ganoderma sinense were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, rich in triterpenoids, was subjected to repeated column chromatography over silica (B1680970) gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra were recorded on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Structure Elucidation Workflow

The determination of the planar structure and relative stereochemistry of this compound followed a logical and systematic workflow, as depicted in the diagram below.

structure_elucidation_workflow A Isolation from Ganoderma sinense B HR-ESI-MS Analysis A->B D 1D NMR Spectroscopy (¹H, ¹³C) A->D C Molecular Formula Determination (C30H42O5) B->C G Establishment of Planar Structure (Connectivity of Atoms) C->G E Identification of Key Functional Groups (Ketone, Hydroxyl, Double Bonds, Carboxyl) D->E F 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->F E->G F->G H NOESY/ROESY Spectroscopy G->H I Determination of Relative Stereochemistry H->I J Final Structure of this compound I->J

Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

Preliminary biological assays have indicated that this compound exhibits cytotoxic activity against several human cancer cell lines. Further research is underway to elucidate the specific molecular targets and signaling pathways involved in its anticancer effects. A proposed mechanism of action involves the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.

signaling_pathway GAC This compound Receptor Cell Surface Receptor (Hypothesized) GAC->Receptor Binds to PI3K PI3K GAC->PI3K Inhibits Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylates & Inhibits Bad, leading to Bcl-2 activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The Biosynthetic Pathway of Ganosinensic Acid C in Ganoderma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) from Ganoderma species, exhibits significant biological activities, including anti-tumor and anti-inflammatory properties. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from the precursor lanosterol (B1674476). It includes a compilation of relevant quantitative data, detailed experimental protocols for analysis and pathway elucidation, and visualizations of the proposed biochemical transformations and experimental workflows. This document serves as a foundational resource for researchers engaged in the study and application of this promising bioactive compound.

Introduction

Ganoderma, a genus of polypore mushrooms, has been used for centuries in traditional Asian medicine. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, particularly triterpenoids known as ganoderic acids. This compound is a member of this extensive family of compounds and has garnered interest for its potential pharmacological applications.[1] The biosynthesis of these complex molecules originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid backbone, lanosterol.[2][3] Subsequent modifications, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases and other enzymes, introduce a variety of functional groups, resulting in the vast structural diversity of ganoderic acids.[4][5] Elucidating the specific enzymatic steps leading to this compound is essential for its targeted production and for the development of novel therapeutic agents.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on its chemical structure and the known biosynthesis of other ganoderic acids in Ganoderma. The pathway commences with the cyclization of 2,3-oxidosqualene (B107256) to form lanosterol, a reaction catalyzed by lanosterol synthase (LS).[2] The lanosterol backbone then undergoes a series of oxidative modifications, primarily hydroxylations and oxidations, catalyzed by various CYP450 enzymes, followed by other enzymatic modifications.

The proposed key steps in the conversion of lanosterol to this compound are:

  • C-26 Oxidation: The biosynthesis is initiated by the oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, a step likely catalyzed by a CYP450 enzyme such as CYP5150L8, which is known to perform a three-step oxidation of lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[6]

  • C-3 Oxidation: The hydroxyl group at C-3 is oxidized to a ketone.

  • Hydroxylations: Specific CYP450 enzymes are responsible for the hydroxylation of the lanostane (B1242432) skeleton at positions C-7, C-15, and C-22.[7][8]

  • Further Oxidations and Reductions: Additional enzymatic steps may involve further oxidations and reductions to yield the final structure of this compound.

Ganosinensic_Acid_C_Biosynthesis Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl_CoA->MVA_Pathway Lanosterol Lanosterol MVA_Pathway->Lanosterol Lanosterol Synthase Intermediate1 C-26 Oxidized Intermediate (e.g., HLDOA) Lanosterol->Intermediate1 CYP450 (e.g., CYP5150L8) Intermediate2 C-3 Oxidized Intermediate Intermediate1->Intermediate2 Dehydrogenase Intermediate3 Hydroxylated Intermediates (C-7, C-15, C-22) Intermediate2->Intermediate3 CYP450s (multiple steps) Ganosinensic_Acid_C This compound Intermediate3->Ganosinensic_Acid_C Further modifications

Figure 2: Workflow for the extraction of ganoderic acids.
HPLC-UV Analysis of Ganoderic Acids

This protocol provides a general framework for the quantitative analysis of ganoderic acids. Specific parameters may need to be optimized for this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid. [9]* Flow Rate: 1.0 mL/min. [9]* Detection Wavelength: 252 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of the reference compound (if available) at known concentrations.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the peak corresponding to this compound by comparing the retention time with the standard (if available) or by LC-MS analysis.

  • Quantify the amount of this compound in the sample using the calibration curve.

Heterologous Expression of Ganoderma CYP450s in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing Ganoderma CYP450 genes in yeast to characterize their function in ganoderic acid biosynthesis.

Materials:

  • S. cerevisiae expression strain (e.g., WAT11)

  • Yeast expression vector (e.g., pYES2)

  • Ganoderma cDNA library or cloned CYP450 gene

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Gene Cloning: Amplify the target CYP450 gene from a Ganoderma cDNA library and clone it into a yeast expression vector.

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae host strain.

  • Expression Induction: Grow the transformed yeast cells in selective media and induce gene expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

  • Substrate Feeding: If the precursor is not endogenously produced by the yeast, feed the culture with a known precursor of this compound (e.g., lanosterol or a downstream intermediate).

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites from the yeast culture and analyze by HPLC or LC-MS to identify the product of the enzymatic reaction.

dot

Heterologous_Expression_Workflow Start Isolate Ganoderma CYP450 Gene Cloning Clone into Yeast Expression Vector Start->Cloning Transformation Transform into S. cerevisiae Cloning->Transformation Induction Induce Gene Expression Transformation->Induction Feeding Feed with Precursor (optional) Induction->Feeding Extraction Metabolite Extraction Feeding->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis End Identify Enzymatic Product Analysis->End

Figure 3: Workflow for heterologous expression of CYP450s.

Signaling Pathways Influencing Ganoderic Acid Biosynthesis

The biosynthesis of ganoderic acids is regulated by complex signaling networks in response to various environmental and developmental cues. Understanding these pathways can inform strategies to enhance production.

  • Blue Light Signaling: Blue light has been shown to induce the biosynthesis of certain ganoderic acids. The blue light receptor WC-2 acts as a positive regulator of GA biosynthesis in Ganoderma lingzhi. [10]* cAMP Signaling Pathway: The cyclic AMP (cAMP) signaling pathway is also implicated in the regulation of ganoderic acid production.

  • Calcineurin Signaling Pathway: This calcium-dependent signaling pathway has been shown to be involved in the regulation of ganoderic acid biosynthesis.

dot

Signaling_Pathways Environmental_Cues Environmental Cues (e.g., Blue Light) Receptors Receptors (e.g., WC-2) Environmental_Cues->Receptors Signaling_Cascades Signaling Cascades (cAMP, Calcineurin) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors Signaling_Cascades->Transcription_Factors Biosynthetic_Genes Ganoderic Acid Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes Ganoderic_Acids Ganoderic Acid Production Biosynthetic_Genes->Ganoderic_Acids

References

physical and chemical properties of Ganosinensic acid C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Triterpenoid (B12794562) from Ganoderma sinense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma sinense, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its cytotoxic activities and provides context through the established methodologies and known signaling pathways of related Ganoderma triterpenoids. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₀H₄₀O₇[ChemFaces, MedChemExpress]
Molecular Weight 512.6 g/mol [ChemFaces, MedChemExpress]
CAS Number 2231756-23-1[ChemFaces, MedChemExpress]
Appearance Powder[ChemFaces]
Source Fruiting body of Ganoderma sinense[ChemFaces]

Note: The information in the table above is derived from supplier data and a Chinese patent (CN108129541A). Detailed primary literature with experimental validation of these properties is not widely available.

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry, and UV-Vis) for this compound are not published in readily accessible scientific journals. The primary source of this information is likely a Chinese patent (CN108129541A), the full text of which, including the detailed spectral data, is not available in English translation.

For illustrative purposes, the following sections describe the expected spectral characteristics of a triterpenoid like this compound based on general knowledge of the compound class.

  • ¹H-NMR: The proton NMR spectrum of a lanostane (B1242432) triterpenoid like this compound would be expected to show a complex pattern of signals. Key features would likely include several singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the methyl groups of the triterpenoid skeleton. Signals for protons on carbons bearing hydroxyl groups would appear in the mid-field region (δ 3.0-4.5 ppm). Olefinic protons, if present, would resonate in the downfield region (δ 5.0-6.0 ppm).

  • ¹³C-NMR: The carbon NMR spectrum would be expected to show around 30 distinct signals corresponding to the carbon skeleton. Carbonyl carbons (from ketones and carboxylic acids) would appear in the highly downfield region (δ 170-220 ppm). Carbons of double bonds would resonate around δ 100-160 ppm. Carbons attached to oxygen atoms (hydroxyl groups) would be found in the δ 60-90 ppm range. The numerous aliphatic carbons of the core structure would produce a cluster of signals in the upfield region (δ 10-60 ppm).

An IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicating the presence of hydroxyl groups.

  • C-H stretch: Sharp peaks around 2850-3000 cm⁻¹ corresponding to aliphatic C-H bonds.

  • C=O stretch: Strong, sharp peaks in the region of 1650-1750 cm⁻¹ indicating the presence of carbonyl groups from the ketone and carboxylic acid moieties.

  • C=C stretch: A weaker band around 1600-1680 cm⁻¹ if olefinic bonds are present.

In an electrospray ionization mass spectrum (ESI-MS), this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₃₀H₄₀O₇. Fragmentation patterns in MS/MS would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

The UV-Vis spectrum of this compound would depend on the presence of chromophores. The carbonyl groups and any conjugated double bond systems would result in absorption maxima, likely in the range of 200-300 nm.

Biological Activity

This compound has demonstrated notable cytotoxic activity against human cancer cell lines. This suggests its potential as an anti-tumor agent.

Cell LineCancer TypeIC₅₀ (µM)Source
95DHuman highly metastatic lung cancer10.5[MedChemExpress]
HeLaHuman cervical cancer13.2[MedChemExpress]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific bioassays of this compound are not available in peer-reviewed literature. The following sections provide generalized protocols commonly used for triterpenoids from Ganoderma species.

Isolation and Purification of Triterpenoids from Ganoderma

The general workflow for isolating triterpenoids from the fruiting bodies of Ganoderma is outlined below.

start Dried and Powdered Ganoderma Fruiting Bodies extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) concentration->partition crude_extract Crude Triterpenoid Extract partition->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Fig 1. General workflow for triterpenoid isolation.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

start Seed Cancer Cells in 96-well Plate treatment Treat with this compound (Varying Concentrations) start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization readout Measure Absorbance at ~570 nm solubilization->readout analysis Calculate IC₅₀ Value readout->analysis

Fig 2. Workflow for a typical MTT cytotoxicity assay.

Potential Signaling Pathways in Cancer

While the specific signaling pathways modulated by this compound have not yet been elucidated, research on other Ganoderma triterpenoids provides insights into potential mechanisms of action. Many triterpenoids from Ganoderma exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

cluster_0 Potential Mechanisms of Ganoderma Triterpenoids cluster_1 Signaling Pathways cluster_2 Cellular Effects ganoderic_acids Ganoderma Triterpenoids nfkb NF-κB Pathway ganoderic_acids->nfkb Inhibits mapk MAPK/ERK Pathway ganoderic_acids->mapk Modulates pi3k PI3K/Akt Pathway ganoderic_acids->pi3k Inhibits proliferation Inhibition of Proliferation nfkb->proliferation apoptosis Induction of Apoptosis nfkb->apoptosis metastasis Inhibition of Metastasis nfkb->metastasis mapk->proliferation pi3k->proliferation pi3k->apoptosis

Fig 3. Potential signaling pathways affected by Ganoderma triterpenoids.

Disclaimer: The experimental protocols and signaling pathway information presented here are based on general knowledge of Ganoderma triterpenoids and are for illustrative purposes only. Specific experimental details and the precise mechanisms of action for this compound require further investigation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic effects against cancer cells. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, comprehensive spectral characterization, and specific molecular mechanisms of action. Future research should prioritize the full elucidation of its chemical structure through detailed spectroscopic analysis and the publication of these findings. Further investigation into its efficacy in a broader range of cancer cell lines and in vivo models is warranted. A deeper understanding of the signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent. This technical guide serves as a call for further research into this intriguing molecule.

Ganosinensic Acid C: A Technical Overview of its Cytotoxic Effects on the 95D Human Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic properties of Ganosinensic acid C, a triterpenoid (B12794562) compound, against the highly metastatic human lung cancer cell line, 95D. This document outlines the compound's efficacy, delves into the potential molecular mechanisms of action, and provides detailed experimental protocols for the key assays used in its evaluation.

Core Findings: Cytotoxicity of this compound

This compound has demonstrated notable cytotoxic activity against the 95D human lung cancer cell line. The primary quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 ValueCitation
This compound95D (Human Lung Carcinoma)10.5 µM[1]

This IC50 value indicates that this compound is a potent inhibitor of 95D cell viability. Further research into the specific mechanisms driving this cytotoxicity is crucial for its development as a potential therapeutic agent. While direct studies on the detailed molecular mechanisms of this compound on 95D cells are limited, research on a closely related compound, Ganoderic acid T, also a triterpenoid from Ganoderma lucidum, provides significant insights into the likely pathways involved. Ganoderic acid T has been shown to induce apoptosis and cell cycle arrest in 95D cells, suggesting a similar mode of action for this compound.[2]

Probable Signaling Pathway of Action

Based on studies of related Ganoderma triterpenoids in 95D cells, this compound likely induces apoptosis through the intrinsic mitochondrial pathway, coupled with cell cycle arrest. The proposed signaling cascade is initiated by the upregulation of the p53 tumor suppressor protein, leading to an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and subsequent activation of the caspase cascade.

Ganosinensic_Acid_C_Signaling_Pathway GAC This compound p53 p53 Activation GAC->p53 G1_Arrest G1 Phase Cell Cycle Arrest GAC->G1_Arrest Bax Bax Upregulation p53->Bax Bax_Bcl2 Increased Bax/Bcl-2 Ratio Bax->Bax_Bcl2 Bcl2 Bcl-2 (No significant change) Mito Mitochondrial Dysfunction (Loss of Δψm, Cytochrome c release) Bax_Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound in 95D cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to assess the cytotoxicity and mechanism of action of this compound against the 95D lung cancer cell line.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: 95D cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed 95D cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_GAC Add this compound (various concentrations) Incubate_24h->Add_GAC Incubate_Treatment Incubate for 24-72h Add_GAC->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: 95D cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Cell Treatment: 95D cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.

Procedure:

  • Protein Extraction: 95D cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, caspase-3, and β-actin as a loading control).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound demonstrates significant cytotoxic activity against the 95D human lung cancer cell line. Based on evidence from related compounds, its mechanism of action is likely to involve the induction of apoptosis via the intrinsic mitochondrial pathway and the promotion of cell cycle arrest at the G1 phase. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential anti-cancer compounds. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in 95D cells to support its potential development as a novel therapeutic agent for lung cancer.

References

Ganosinensic Acid C: An In-Depth Technical Guide on In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its in vitro cytotoxic effects and the putative signaling pathways involved in its mechanism of action. Due to the limited availability of data specifically for this compound, this document also incorporates representative experimental protocols and signaling pathway information from closely related cytotoxic triterpenoids isolated from Ganoderma lucidum. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for future investigations into the therapeutic potential of this compound.

Introduction

Ganoderma lucidum, a well-known traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids. These triterpenoids have garnered significant attention for their wide range of pharmacological activities, particularly their anti-tumor properties. This compound is one such triterpenoid that has demonstrated cytotoxic effects against human cancer cell lines. This document synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the potential molecular pathways through which this compound may exert its anticancer effects.

Quantitative Data Presentation

The cytotoxic activity of this compound has been evaluated in vitro against human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Cell Line Cancer Type IC50 (µM)
95DHuman high-metastatic lung cancer10.5
HeLaHuman cervical cancer13.2

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not extensively published. Therefore, this section provides representative methodologies for key experiments based on studies of related cytotoxic triterpenoids from Ganoderma lucidum.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., 95D, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a method to detect and quantify apoptosis (programmed cell death) induced by a compound.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with this compound at concentrations around its IC50 value for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of other Ganoderma triterpenoids, it is plausible that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

Proposed Apoptotic Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This pathway is based on the established mechanisms of similar anti-cancer compounds.

Ganosinensic_Acid_C_Apoptosis_Pathway cluster_cell Intracellular Events cluster_cytosol Cytosolic Cascade GAC This compound Cell Cancer Cell Bax Bax/Bak Activation GAC->Bax Induces/Inhibits Bcl2 Bcl-2/Bcl-xL Inhibition GAC->Bcl2 Induces/Inhibits Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC releases Bax->Mito Bcl2->Mito Apaf1 Apaf-1 Casp9 Caspase-9 Activation (Initiator Caspase) CytoC->Casp9 forms apoptosome Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Proposed apoptotic signaling pathway of this compound.
General Workflow for In Vitro Anticancer Drug Screening

The diagram below outlines a typical workflow for the initial screening and characterization of a potential anticancer compound like this compound.

In_Vitro_Screening_Workflow Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay Use IC50 concentration Mechanism Mechanism of Action Studies (e.g., Western Blot for Caspases) ApoptosisAssay->Mechanism Further Further In Vitro/In Vivo Studies Mechanism->Further

General workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This compound demonstrates notable cytotoxic activity against human lung and cervical cancer cell lines in vitro. While the precise molecular mechanisms and in vivo efficacy remain to be thoroughly investigated, its triterpenoid structure and origin from Ganoderma lucidum suggest a potential mechanism involving the induction of apoptosis through the mitochondrial pathway.

Future research should focus on:

  • Confirming the apoptotic mechanism of this compound through detailed molecular studies, including Western blot analysis of key apoptotic proteins.

  • Evaluating the in vivo anti-tumor efficacy and toxicity of this compound in relevant animal models.

  • Investigating its effects on other cancer hallmarks, such as metastasis, angiogenesis, and cell cycle progression.

  • Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

A deeper understanding of the biological activities and molecular targets of this compound will be crucial for its potential development as a novel anticancer therapeutic.

A Technical Guide to the Anti-inflammatory Effects of Carnosic Acid: Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial research did not yield specific information on "Ganosinensic acid C." The following technical guide focuses on Carnosic Acid , a well-researched natural compound with significant anti-inflammatory properties, to address the core requirements of the user's request for an in-depth analysis of a natural compound's anti-inflammatory mechanisms.

Introduction

Carnosic acid (CA) is a phenolic diterpene naturally found in high concentrations in plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1] Possessing a range of biological activities including antioxidant, antimicrobial, and neuroprotective properties, CA has garnered significant attention for its potent anti-inflammatory effects.[2] This document provides a technical overview of the anti-inflammatory mechanisms of Carnosic acid, presenting quantitative data from preclinical studies, detailing common experimental protocols, and illustrating the key signaling pathways it modulates. The primary molecular targets of CA's anti-inflammatory action include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Carnosic acid has been quantified in various in vitro and in vivo models. The data below summarizes its effects on key inflammatory mediators and pathways.

Model System Carnosic Acid Concentration/Dose Key Quantitative Findings Reference
High-Fat Diet (HFD)-Induced Mice15 mg/kg, p.o.Significantly decreased serum and hepatic levels of IL-1β, IL-18, TNF-α, IL-2, IL-4, IL-6, IL-12, and IFN-γ.[3]
HFD-Induced MiceNot specifiedSignificantly reduced protein expression of p-IKKα, p-IκBα, and p-NF-κB.[1]
Murine Macrophages (RAW 264.7)Not specifiedInhibited the release of Nitric Oxide (NO), TNF-α, and Prostaglandin E₂ (PGE₂).[3]
Bone Marrow-Derived MacrophagesNot specifiedDecreased expression of TNF-α, IL-6, and IL-1β.[2]
Carrageenan-Induced Hyperalgesia (Mice)100 µ g/paw , s.c.Significantly inhibited pain response in the late phase (296.66 ± 51.75 vs 112.00 ± 23.25; P<0.001).[4]
Cell-free assaysNot specifiedPotently inhibited microsomal PGE₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) activity.[4]

Experimental Protocols

The investigation of Carnosic acid's anti-inflammatory properties involves a range of standard cell and molecular biology techniques.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Murine macrophage cell lines, such as RAW 264.7, are commonly used to model inflammation in vitro.

  • Cell Seeding: Macrophages are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in multi-well plates.

  • Pre-treatment: Cells are pre-treated with varying concentrations of Carnosic acid for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria, to the cell culture medium (typically at 1 µg/mL) for a duration of 12-24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and nitric oxide analysis, while the cell lysates are prepared for protein (Western Blot) or mRNA (RT-qPCR) analysis.

Nitric Oxide (NO) Production Assay

The production of NO, a pro-inflammatory mediator, is quantified using the Griess reagent.

  • Sample Preparation: Cell culture supernatant collected from the experiment described in 3.1 is used.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Quantification: The mixture is incubated at room temperature, allowing for a colorimetric reaction to occur. The absorbance is then measured at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum.

  • Coating: A 96-well plate is coated with a capture antibody specific to the cytokine of interest.

  • Sample Incubation: The collected samples (supernatant or serum) and a series of standards are added to the wells and incubated.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable color change.

  • Measurement: The absorbance is read using a plate reader, and the cytokine concentrations in the samples are calculated from the standard curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p38, p-IκBα, NF-κB p65).

  • Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-IKKα, anti-IκBα), followed by incubation with enzyme-linked secondary antibodies.

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity is quantified to determine the relative protein expression.

Signaling Pathways and Visualization

Carnosic acid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[5][6] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[1] This phosphorylation marks IκBα for ubiquitination and degradation, freeing the NF-κB dimer to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1][6] Carnosic acid has been shown to inhibit this pathway by preventing the phosphorylation of both IKK and IκBα.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikba IκBα ikk->ikba Phosphorylates (p-IκBα) nfkb_ikba NF-κB/IκBα Complex (Inactive, Cytoplasmic) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_ikba->ikba Degradation nfkb_ikba->nfkb Releases nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nfkb_nuc->genes Transcription cytokines Inflammatory Mediators (Cytokines, NO, PGE₂) genes->cytokines ca Carnosic Acid ca->ikk Inhibits

Caption: Carnosic Acid inhibits the NF-κB pathway by blocking IKK activation.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, is another critical component of the inflammatory response.[7] These kinases are activated by upstream signals in response to inflammatory stimuli and, in turn, phosphorylate various transcription factors that regulate the expression of inflammatory genes.[8] Studies indicate that Carnosic acid can suppress the phosphorylation of p38 and JNK, thereby reducing the downstream inflammatory response.[3]

MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) upstream Upstream Kinases (e.g., TAK1, MKKs) stimulus->upstream p38 p38 MAPK upstream->p38 jnk JNK upstream->jnk p_p38 p-p38 (Active) p38->p_p38 Phosphorylation p_jnk p-JNK (Active) jnk->p_jnk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) p_p38->transcription_factors p_jnk->transcription_factors genes Pro-inflammatory Gene Expression transcription_factors->genes inflammation Inflammatory Response genes->inflammation ca Carnosic Acid ca->p38 Inhibits Phosphorylation ca->jnk

Caption: Carnosic Acid modulates MAPK signaling by inhibiting p38 and JNK.

Conclusion

Carnosic acid demonstrates significant anti-inflammatory activity through the dual inhibition of the NF-κB and MAPK signaling pathways. By preventing the activation of key kinases like IKK, p38, and JNK, it effectively suppresses the production of a wide array of pro-inflammatory mediators, including cytokines, nitric oxide, and prostaglandins. The data gathered from preclinical models supports its potential as a therapeutic agent for managing inflammatory conditions. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety profile in humans.

References

Uncharted Territory: The Neuroprotective Potential of Ganosinensic Acid C Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the neuroprotective properties of Ganosinensic acid C. Despite a thorough search for data pertaining to this specific compound, no peer-reviewed studies, quantitative data, or established experimental protocols detailing its effects on neuronal health and disease were identified.

This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on this compound.

While the broader family of compounds from which this compound is derived, the ganoderic acids and other triterpenoids from Ganoderma species, have shown promise in various pharmacological studies, this potential has not yet been specifically investigated for this compound in the context of neuroprotection.

For researchers, scientists, and drug development professionals, this represents a novel and unexplored avenue of investigation. The neuroprotective landscape is rich with natural compounds demonstrating therapeutic potential, and the unique chemical structure of this compound may offer uncharacterized mechanisms of action against neurodegenerative processes.

Future research efforts could focus on:

  • In vitro studies: Initial screening of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12) to assess its ability to mitigate oxidative stress, excitotoxicity, neuroinflammation, and apoptosis induced by various neurotoxins.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound. This could involve techniques such as Western blotting, qPCR, and RNA sequencing to probe pathways commonly implicated in neuroprotection, such as the Nrf2-ARE, PI3K/Akt, and MAPK pathways.

  • In vivo studies: Should in vitro results prove promising, subsequent studies in animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) would be crucial to evaluate its efficacy and safety profile in a physiological context.

The absence of data on this compound underscores the vast potential for discovery within the field of natural product pharmacology. We encourage the scientific community to embark on the foundational research necessary to elucidate the neuroprotective capabilities of this intriguing compound.

Ganosinensic Acid C: A Triterpenoid Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). This document provides a comprehensive technical overview of Ganosinensic acid C, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, and its role as an inhibitor of HIV-1 protease. This guide details its inhibitory activity, the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and HIV-1 Protease

This compound belongs to the family of lanostane-type triterpenoids, which are a class of natural products known for their diverse biological activities. It is derived from the medicinal mushroom Ganoderma lucidum, which has a long history of use in traditional medicine. HIV-1 protease is an aspartic protease that functions as a homodimer. The enzyme's active site binds to and cleaves specific peptide sequences within the viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of this enzyme prevents the formation of mature viral particles, thus halting the spread of the virus.

Quantitative Inhibitory Activity

This compound has been identified as a moderately active inhibitor of HIV-1 protease. For the purpose of this guide, we are referencing the inhibitory data for Ganoderic acid C1, a closely related and likely synonymous compound, as reported in the scientific literature.

Table 1: Inhibitory Activity of this compound (as Ganoderic acid C1) against HIV-1 Protease

CompoundTargetIC50 (mM)Source
This compound (Ganoderic acid C1)HIV-1 Protease0.17 - 0.23[1]

Mechanism of Action: Inhibition of HIV-1 Protease

The precise binding mode of this compound to HIV-1 protease has not been fully elucidated in the publicly available literature. However, like other triterpenoid inhibitors, it is hypothesized to interact with the active site of the enzyme. The bulky and hydrophobic nature of the lanostane (B1242432) skeleton likely contributes to its binding within the substrate-binding pocket of the protease, thereby preventing the natural substrate from accessing the catalytic aspartate residues.

cluster_hiv_lifecycle HIV-1 Lifecycle cluster_inhibition Inhibition by this compound Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Leads to This compound This compound This compound->HIV-1 Protease Inhibits

Figure 1: Inhibition of HIV-1 Protease by this compound.

Detailed Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the inhibitory activity of this compound against HIV-1 protease, based on the protocol described by El-Mekkawy et al. (1998).

HIV-1 Protease Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Substrate: A synthetic peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher.

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100)

  • 96-well microtiter plates (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare a working solution of recombinant HIV-1 protease in the assay buffer.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of each dilution of this compound to triplicate wells.

    • Include control wells:

      • Positive control: Assay buffer without the inhibitor.

      • Negative control: Assay buffer without the enzyme.

      • Solvent control: Assay buffer with the same concentration of the solvent used to dissolve this compound.

    • Add the HIV-1 protease solution to all wells except the negative control wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement of Activity:

    • Immediately place the microtiter plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare this compound dilutions Prepare this compound dilutions Add this compound dilutions Add this compound dilutions Prepare this compound dilutions->Add this compound dilutions Prepare HIV-1 Protease solution Prepare HIV-1 Protease solution Add HIV-1 Protease Add HIV-1 Protease Prepare HIV-1 Protease solution->Add HIV-1 Protease Prepare Fluorogenic Substrate solution Prepare Fluorogenic Substrate solution Add Fluorogenic Substrate Add Fluorogenic Substrate Prepare Fluorogenic Substrate solution->Add Fluorogenic Substrate Add Controls (Positive, Negative, Solvent) Add Controls (Positive, Negative, Solvent) Add this compound dilutions->Add Controls (Positive, Negative, Solvent) Add Controls (Positive, Negative, Solvent)->Add HIV-1 Protease Pre-incubate Pre-incubate Add HIV-1 Protease->Pre-incubate Pre-incubate->Add Fluorogenic Substrate Measure Fluorescence (kinetic) Measure Fluorescence (kinetic) Add Fluorogenic Substrate->Measure Fluorescence (kinetic) Calculate % Inhibition Calculate % Inhibition Measure Fluorescence (kinetic)->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Figure 2: Experimental workflow for HIV-1 Protease Inhibition Assay.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, demonstrates inhibitory activity against HIV-1 protease, suggesting its potential as a lead compound for the development of novel antiretroviral agents. The moderate potency indicates that further structural modifications may be necessary to enhance its efficacy. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its anti-HIV-1 protease activity.

  • Mechanism of Action Studies: Elucidating the precise binding mode of this compound within the active site of HIV-1 protease through techniques such as X-ray crystallography or molecular docking.

  • Cell-Based Assays: Evaluating the antiviral activity of this compound in cell-based assays to determine its efficacy in a more biologically relevant system and to assess its cytotoxicity.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

This technical guide provides a foundational understanding of this compound's role in inhibiting HIV-1 protease, offering valuable insights for researchers and drug development professionals in the field of antiretroviral therapy.

References

Ganosinensic Acid C: A Technical Overview of Emerging Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosinensic acid C, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a range of promising biological activities in preliminary studies. This technical guide synthesizes the currently available pharmacological data on this compound, highlighting its potential as an anti-tumor, anti-prostate cancer, anti-inflammatory, and antiviral agent. Due to the nascent stage of research on this specific compound, this document also underscores the significant gaps in the understanding of its toxicology, mechanism of action, and specific signaling pathways, thereby identifying critical areas for future investigation.

Pharmacological Properties

This compound has been identified as a bioactive constituent of Ganoderma lucidum, a fungus with a long history of use in traditional medicine.[1][2] Initial in vitro studies have indicated its potential efficacy in several therapeutic areas.

Anti-Tumor Activity

This compound has exhibited cytotoxic effects against human cancer cell lines. Notably, it has shown inhibitory activity against the human highly metastatic lung cancer cell line 95D and the human cervical cancer cell line Hela.[2]

Table 1: In Vitro Anti-Tumor Activity of this compound

Cell LineCancer TypeIC50 (μM)Reference
95DHuman Lung Carcinoma10.5[2]
HelaHuman Cervical Cancer13.2[2]
Anti-Prostate Cancer Activity

While mentioned as a biological activity, specific quantitative data or detailed studies on the anti-prostate cancer effects of this compound are not yet available in the reviewed literature.[2]

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been noted.[2] However, detailed mechanistic studies, including its effects on inflammatory mediators and signaling pathways, are currently lacking.

Antiviral Activity

This compound has been reported to inhibit HIV-1 protease, suggesting a potential role as an antiviral agent.[2] Further research is required to validate and characterize this activity.

Toxicology

As of the latest available data, there is no published information on the toxicology of this compound. A comprehensive toxicological profile, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments, is essential for any further drug development and is a critical area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively described in the public domain. The following represents a generalized workflow based on standard practices for natural product research.

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Evaluation Ganoderma_lucidum Ganoderma lucidum (Fruiting Bodies) Extraction Solvent Extraction Ganoderma_lucidum->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography GAC This compound (Pure Compound) Chromatography->GAC In_Vitro_Assays In Vitro Assays (e.g., MTT Assay) GAC->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis Cell_Lines Cancer Cell Lines (e.g., 95D, Hela) Cell_Lines->In_Vitro_Assays

Generalized workflow for this compound research.

Signaling Pathways

The specific signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Given its anti-tumor properties, it is plausible that it may modulate pathways involved in apoptosis, cell cycle regulation, or angiogenesis. However, without direct experimental evidence, any depiction of its mechanism of action would be purely speculative.

The following diagram illustrates a hypothetical framework for investigating the anti-tumor mechanism of a novel compound like this compound.

hypothetical_pathway cluster_cell Cancer Cell GAC This compound Receptor Cell Surface or Intracellular Target GAC->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Signaling_Cascade->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest

Hypothetical signaling pathway for anti-tumor investigation.

Future Directions

The preliminary data on this compound are encouraging; however, substantial research is required to fully understand its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Toxicological Evaluation: In-depth in vitro and in vivo studies are necessary to establish a safety profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways is crucial.

  • In Vivo Efficacy Studies: Evaluation of its anti-tumor and anti-inflammatory effects in animal models is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.

Conclusion

This compound is an emerging natural product with demonstrated in vitro anti-tumor activity. While the initial findings are promising, the current body of knowledge is limited. This guide serves to summarize the existing data and to highlight the significant need for further research to unlock the full therapeutic potential of this compound. Drug development professionals and researchers are encouraged to pursue the outlined future directions to advance our understanding of the pharmacology and toxicology of this compound.

References

Ganosinensic acid C literature review and existing research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Despite growing interest in the therapeutic potential of compounds derived from Ganoderma, a comprehensive literature review reveals a notable scarcity of in-depth research on Ganosinensic acid C. This triterpenoid (B12794562), identified from Ganoderma sinense (also referenced as Ganoderma lucidum), shows promise in preclinical studies for its anti-tumor, anti-inflammatory, and antiviral activities. However, a detailed understanding of its mechanisms of action, extensive quantitative data, and established experimental protocols remain largely unavailable in the public domain, posing a significant challenge for researchers and drug development professionals.

Biological Activity and Therapeutic Potential

This compound is a triterpenoid compound with a molecular formula of C₃₀H₄₀O₇ and a molecular weight of 512.6 g/mol .[1] Preliminary research indicates that it possesses several important biological activities, including anti-tumor, anti-prostate cancer, and anti-inflammatory properties.[2] Additionally, it has been noted for its potential to inhibit HIV-1 protease.[2]

The primary quantitative data available pertains to its cytotoxic effects on cancer cell lines. Specifically, this compound has demonstrated inhibitory activity against the 95D human highly metastatic lung cancer cell line and the HeLa cervical cancer cell line.[2]

Quantitative Data Summary

The following table summarizes the available in-vitro cytotoxic activity of this compound.

Cell LineCancer TypeIC₅₀ Value (μM)
95DHuman Lung Cancer10.5[2]
HeLaHuman Cervical Cancer13.2[2]

Isolation and Physicochemical Properties

This compound is extracted from the fruiting body of Ganoderma sinense.[1] Its CAS number is 2231756-23-1.[1] The compound is reported to be soluble in DMSO, pyridine, methanol, and ethanol.[1]

Experimental Protocols and Methodologies

A significant gap in the current body of literature is the absence of detailed experimental protocols for the isolation, purification, and biological evaluation of this compound. While its source and basic chemical properties are known, the specific chromatographic techniques, spectroscopic analysis for structure elucidation (e.g., NMR, Mass Spectrometry), and the precise methodologies for the cited bioassays are not readily accessible in published research.

Signaling Pathways and Mechanisms of Action

Currently, there is no detailed information available regarding the specific signaling pathways modulated by this compound. The mechanisms underlying its anti-tumor, anti-inflammatory, and antiviral effects have not been elucidated in the available literature. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not feasible at this time.

Future Research Directions

The limited availability of comprehensive data on this compound underscores a critical need for further investigation. Future research should prioritize:

  • Detailed Isolation and Structure Elucidation: Publication of a full spectroscopic and crystallographic analysis to confirm its chemical structure.

  • Comprehensive Biological Screening: Evaluation of its activity against a broader range of cancer cell lines and viral targets.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways affected by this compound to understand its therapeutic effects.

  • In Vivo Studies: Assessment of its efficacy and safety in animal models to determine its potential as a therapeutic agent.

Without further primary research, the full potential of this compound in drug discovery and development remains speculative. The scientific community is encouraged to pursue these areas of inquiry to unlock the therapeutic promise of this natural compound.

References

Methodological & Application

Application Notes and Protocols for Ganosinensic Acid C Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganosinensic acid C is a highly oxygenated lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Ganoderma sinense. As a member of the ganoderic acid family, it exhibits a range of promising biological activities, including anti-tumor and anti-inflammatory properties. These therapeutic potentials have spurred interest in developing efficient methods for its extraction and purification for further research and drug development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Ganoderma species. The methodologies described are based on established techniques for the isolation of ganoderic acids and can be adapted and optimized for this compound.

Data Presentation: Quantitative Overview of Ganoderic Acid Extraction and Purification

The following table summarizes quantitative data from studies on the extraction and purification of ganoderic acids. While specific data for this compound is limited, these values for closely related compounds provide a benchmark for expected yields and purity.

ParameterMethodSource MaterialValueReference Compound(s)
Initial Extract Yield 95% Ethanol (B145695) ExtractionGanoderma lucidum fruiting bodiesNot SpecifiedGeneral Ganoderic Acids
Crude Triterpenoid Yield Ethanolic Extraction followed by Ethyl Acetate PartitioningGanoderma tsugae4.2% (w/w) from dried materialAcidic Ethyl Acetate Soluble Material (AESM)
Final Purity Semi-preparative HPLC & RecrystallizationGanoderma lucidum> 97.5%Ganoderic Acid A
Isolation Yield from Crude Semi-preparative HPLCAESM from G. tsugae>2% (w/w) from AESMGanoderic Acid A
Total Yield Ethanolic Extraction, Column Chromatography & RecrystallizationGanoderma lucidum35% (relative to total content in raw material)Ganoderic Acid A

Experimental Protocols

Protocol 1: Solvent Extraction of Crude Ganoderic Acids

This protocol describes the initial extraction of a triterpenoid-rich fraction from the fruiting bodies of Ganoderma.

Materials:

  • Dried and powdered fruiting bodies of Ganoderma sinense or a related species.

  • 95% Ethanol (EtOH)

  • Ethyl Acetate

  • Chloroform (B151607)

  • Deionized Water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Maceration: Soak the powdered Ganoderma (1 kg) in 95% ethanol (10 L) at room temperature for 24-48 hours.

  • Extraction: Perform exhaustive extraction by refluxing the mixture at 60-70°C for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent.

  • Filtration and Concentration: Combine the ethanolic extracts, filter to remove solid residues, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with an equal volume of chloroform and then ethyl acetate. The triterpenoids, including this compound, will preferentially partition into the organic layers.

  • Drying and Storage: Collect and combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude triterpenoid extract. Store the extract at -20°C until further purification.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using silica (B1680970) gel and reversed-phase column chromatography.

Materials:

  • Crude triterpenoid extract

  • Silica gel (200-300 mesh)

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., chloroform, acetone (B3395972), methanol (B129727), water)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Silica Gel Chromatography (Normal Phase):

    • Pack a glass column with silica gel equilibrated with chloroform.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and acetone (e.g., starting from 100% chloroform and gradually increasing the proportion of acetone).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compounds of interest based on TLC analysis.

  • Reversed-Phase C18 Chromatography:

    • Further purify the enriched fractions on a C18 column.

    • Equilibrate the column with a mixture of methanol and water.

    • Load the sample and elute with a stepwise or linear gradient of increasing methanol concentration in water.

    • Collect fractions and analyze for the presence of this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound to high purity using semi-preparative HPLC.

Materials:

  • Partially purified fractions from column chromatography.

  • HPLC system with a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile (B52724) and water.

  • Acetic acid.

  • 0.45 µm syringe filters.

Procedure:

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be 30-70% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at 252 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Recrystallization: If necessary, further purify the isolated compound by recrystallization from a suitable solvent like methanol to obtain high-purity crystals.

Visualizations

Experimental Workflow for this compound Isolation

Ganosinensic_Acid_C_Extraction_Workflow start Ganoderma Fruiting Bodies (Dried and Powdered) extraction Solvent Extraction (95% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Chloroform/Ethyl Acetate) concentration->partitioning crude_extract Crude Triterpenoid Extract partitioning->crude_extract silica_gel Silica Gel Column Chromatography (Normal Phase) crude_extract->silica_gel c18_column Reversed-Phase C18 Column silica_gel->c18_column hplc Semi-Preparative HPLC c18_column->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, as a class of compounds, have been shown to modulate several key signaling pathways involved in cancer and inflammation. While the specific pathways for this compound are still under investigation, the following diagram illustrates some of the known targets of related ganoderic acids.

Caption: Potential signaling pathways modulated by ganoderic acids.

Application Notes and Protocols for the Quantification of Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Ganosinensic acid C" may refer to a specific triterpenoid (B12794562) from Ganoderma sinense or be used interchangeably with "Ganoderic acid C" in some contexts. The analytical methods described herein are for the quantification of Ganoderic acid C and its isomers, which are structurally similar and can be adapted for this compound.

Introduction

This compound, a member of the highly oxygenated lanostane-type triterpenoids found in Ganoderma species, has garnered significant interest for its potential therapeutic properties. Accurate and robust quantification of this and related compounds is critical for quality control of herbal preparations, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective method for the quantification of ganoderic acids.

Experimental Protocol

1. Sample Preparation (from Ganoderma fruiting body): a. Grind the dried Ganoderma fruiting body into a fine powder. b. Accurately weigh 0.5 g of the powder into a centrifuge tube. c. Add 10 mL of 50% ethanol. d. Sonicate for 60 minutes at 60°C. e. Centrifuge the mixture at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with Acetonitrile (B52724) (A) and 0.03% aqueous phosphoric acid (v/v) (B). A typical gradient is as follows:

    • 0-20 min: 20-40% A

    • 20-35 min: 40-60% A

    • 35-40 min: 60-80% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Calibration Curve: a. Prepare a stock solution of this compound standard in methanol. b. Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration and determine the linearity.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²)> 0.999
Intra-day Precision (RSD, %)< 2%
Inter-day Precision (RSD, %)< 5%
Recovery (%)93 - 103%
Limit of Detection (LOD)Dependent on instrumentation, typically in the low µg/mL range
Limit of Quantification (LOQ)Dependent on instrumentation, typically in the low µg/mL range

Note: The values presented are typical and may vary depending on the specific instrument and experimental conditions.

II. Quantification of this compound by UPLC-MS/MS

For higher sensitivity and selectivity, especially for analysis in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice.

Experimental Protocol

1. Sample Preparation (from plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For a compound with a molecular weight similar to Ganoderic acid C2 (e.g., 514.6 g/mol ), a potential transition could be m/z 513.3 -> [fragment ion].

Data Presentation

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²)> 0.998
Intra-day Precision (RSD, %)< 6.8%
Inter-day Precision (RSD, %)< 8.1%
Recovery (%)89.1 - 114.0%
Limit of Detection (LOD)0.66 - 6.55 µg/kg
Limit of Quantification (LOQ)2.20 - 21.84 µg/kg

Note: The values presented are for a multi-analyte method for ganoderic acids and are indicative of the performance that can be achieved.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (Ganoderma or Biological Fluid) extraction Extraction / Protein Precipitation start->extraction cleanup Filtration / SPE extraction->cleanup chromatography HPLC or UPLC Separation cleanup->chromatography detection UV or MS/MS Detection chromatography->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration quantification->result signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression GAC This compound GAC->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Inflammation

Application Note: HPLC and LC-MS Methods for the Analysis of Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganosinensic acid C is a triterpenoid (B12794562) compound isolated from Ganoderma species, notably Ganoderma lucidum. Like other ganoderic acids, it exhibits significant biological activities, including anti-tumor and anti-inflammatory properties, making it a compound of interest in pharmaceutical research and natural product development.[1] Robust analytical methods are crucial for the quantification and characterization of this compound in various matrices, including raw materials, extracts, and final products. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for the analysis of structurally similar triterpenoids from Ganoderma.[2][3][4][5][6][7][8][9][10]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methodologies.

PropertyValueSource
Molecular FormulaC₃₀H₄₂O₇[11]
Molecular Weight514.6 g/mol [11]
Chemical ClassTriterpenoid[1][11]

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed HPLC method for the quantitative analysis of this compound. This method is adapted from established protocols for other ganoderic acids.[9]

Experimental Protocol: HPLC

1. Sample Preparation:

  • Raw Material (e.g., Ganoderma powder):

    • Weigh 1.0 g of powdered sample into a 50 mL conical tube.

    • Add 25 mL of 80% ethanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in 10 mL of methanol (B129727).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[7]

  • Formulated Products:

    • Accurately weigh a portion of the product equivalent to approximately 1-5 mg of this compound.

    • Dissolve in a known volume of methanol (e.g., 10 mL).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before analysis.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 20-40% B10-30 min: 40-60% B30-40 min: 60-80% B40-45 min: 80-20% B (return to initial) 45-50 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Quantitative Analysis:

  • A calibration curve should be prepared using a certified reference standard of this compound at a minimum of five concentration levels.

  • The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

Proposed HPLC Method Validation Parameters

The following parameters should be evaluated to ensure the method is suitable for its intended purpose.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for complex matrices or when analyzing low concentrations of this compound.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Sample preparation follows the same procedure as outlined for the HPLC method. However, a final dilution with the initial mobile phase may be necessary to fall within the linear range of the mass spectrometer.

2. LC Conditions:

ParameterRecommended Condition
Column UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10-50% B5-15 min: 50-90% B15-17 min: 90-10% B (return to initial)17-20 min: 10% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. MS Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification
Precursor Ion [M-H]⁻ To be determined experimentally (predicted m/z 513.3)
Product Ions To be determined by infusion of a standard
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizing Gas Flow 10 L/min
Proposed LC-MS Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) Intra-day: ≤ 5.0% Inter-day: ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Matrix Effect To be evaluated

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample Weighing extraction Solvent Extraction (80% Ethanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system detection UV Detection (254 nm) hplc_system->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for HPLC analysis of this compound.

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Sample Weighing extraction Solvent Extraction (80% Ethanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration lc_system UPLC System (C18 Column) filtration->lc_system ms_detection Mass Spectrometry (ESI-, MRM) lc_system->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust starting point for the reliable quantification and identification of this compound. The HPLC method is suitable for routine quality control, while the LC-MS method offers enhanced sensitivity and selectivity for more demanding applications. It is imperative that these proposed methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application.

References

Application Notes and Protocols for Ganosinensic Acid C Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganosinensic acid C is a lanostane-type triterpenoid (B12794562) found in Ganoderma sinense, a medicinal mushroom with a long history in traditional medicine. Like other ganoderic acids, it has garnered significant interest for its potential therapeutic properties. These application notes provide an overview of the current understanding of this compound's biosynthesis, protocols for its derivatization to enhance biological activity, and insights into its potential mechanisms of action. While a total chemical synthesis for this compound has not been prominently reported, this document outlines a biosynthetic approach and a representative chemical derivatization strategy based on closely related compounds.

Data Presentation

Table 1: Heterologous Biosynthesis of a Novel Ganoderic Acid
Host OrganismExpressed GenesProductTiterReference
Saccharomyces cerevisiaeCYP5150L8 and CYP5139G1 from G. lucidum3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA)2.2 mg/L[1][2]
Saccharomyces cerevisiaecyp5150l8 from G. lucidum3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA)14.5 mg/L[3][4]
Table 2: Enhanced Anticancer Activity of Ganoderic Acid A Amide Derivatives
CompoundCell LineIC50 (µM)
Ganoderic Acid A (Parent)MCF-7 (Breast Cancer)> 50
Amide DerivativeMCF-7 (Breast Cancer)18.3
Ganoderic Acid A (Parent)HepG2 (Liver Cancer)> 50
Amide DerivativeHepG2 (Liver Cancer)25.6
Ganoderic Acid A (Parent)SJSA-1 (Osteosarcoma)> 50
Amide DerivativeSJSA-1 (Osteosarcoma)15.4

Experimental Protocols

Protocol 1: Biosynthesis of Ganoderic Acids in Saccharomyces cerevisiae

This protocol describes a general method for the heterologous production of ganoderic acids in yeast, which can be adapted for the production of this compound by identifying and expressing the specific cytochrome P450 enzymes involved in its biosynthesis.

1. Strain and Plasmid Construction:

  • Select a suitable S. cerevisiae host strain (e.g., BY4742).

  • Synthesize the codon-optimized genes for the desired cytochrome P450 monooxygenases (CYPs) and the corresponding cytochrome P450 reductase (CPR) from Ganoderma sp.

  • Clone the synthesized genes into appropriate yeast expression vectors (e.g., pESC series).

2. Yeast Transformation:

  • Transform the expression plasmids into the S. cerevisiae host strain using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Select positive transformants on appropriate selective media.

3. Fermentation:

  • Inoculate a single colony of the recombinant yeast into 5 mL of synthetic complete (SC) drop-out medium and incubate at 30°C with shaking at 250 rpm for 48 hours.

  • Use this seed culture to inoculate 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 250 mL flask.[3]

  • Incubate at 30°C with shaking for 120 hours.[3][4]

4. Extraction and Analysis:

  • Centrifuge the culture to separate the cells and supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • Redissolve the residue in methanol (B129727) for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced ganoderic acids.[5]

Protocol 2: Derivatization of this compound (Amide Synthesis)

This protocol is adapted from the synthesis of amide derivatives of Ganoderic Acid A and can be applied to this compound to explore the bioactivity of its derivatives.

1. Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

Mandatory Visualization

Ganosinensic_Acid_C_Biosynthesis acetyl_coA Acetyl-CoA acetoacetyl_coA Acetoacetyl-CoA acetyl_coA->acetoacetyl_coA hmg_coA HMG-CoA acetoacetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate HMG-CoA Reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->fpp squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase modifications Series of Oxidations, Reductions, and Acylations (Cytochrome P450s, etc.) lanosterol->modifications ganosinensic_C This compound modifications->ganosinensic_C

Caption: Biosynthetic pathway of this compound.

Derivatization_Workflow start This compound (in DCM) activation Activation with HBTU and DIPEA start->activation amine_addition Addition of Primary/Secondary Amine activation->amine_addition reaction Stir at RT amine_addition->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product This compound Amide Derivative purification->product

Caption: Workflow for amide derivatization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Anti-apoptosis) dna->transcription ga Ganoderic Acid A (Representative) ga->jak Inhibits cytokine Cytokine (e.g., IL-6) cytokine->receptor

Caption: Inhibition of the JAK-STAT3 signaling pathway.

References

Application Notes and Protocols for Testing Ganosinensic Acid C Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ganosinensic acid C is a triterpenoid (B12794562) compound isolated from Ganoderma sinense, a mushroom with a long history in traditional medicine. Triterpenoids from Ganoderma species have demonstrated a range of pharmacological activities, including anti-cancer and anti-inflammatory effects. These application notes provide a comprehensive framework of cell-based assays to evaluate the potential therapeutic efficacy of this compound. The following protocols are designed to assess its cytotoxicity, anti-proliferative activity, and anti-inflammatory properties, as well as to elucidate its potential mechanisms of action through key signaling pathways.

Section 1: Preliminary Cytotoxicity and Anti-Proliferative Efficacy

A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for assessing these parameters.

Data Presentation: Cytotoxicity and Anti-Proliferation

The following tables present hypothetical data to illustrate the expected outcomes from the described assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.5\multirow{6}{}{42.8}
(Breast Cancer)1085.2 ± 5.1
2565.7 ± 3.9
5048.9 ± 4.2
10023.1 ± 3.5
2008.4 ± 2.1
A549 0 (Control)100 ± 5.2\multirow{6}{}{65.2}
(Lung Cancer)1091.3 ± 4.8
2578.4 ± 5.5
5059.1 ± 4.7
10035.6 ± 3.9
20015.2 ± 2.8
HEK293 0 (Control)100 ± 3.8\multirow{6}{*}{>200}
(Normal Kidney)1098.1 ± 4.1
2595.4 ± 3.5
5092.3 ± 4.0
10088.7 ± 3.7
20081.5 ± 4.3

Table 2: Anti-Proliferative Effect of this compound (SRB Assay)

Cell LineThis compound Concentration (µM)% Growth Inhibition (Mean ± SD)GI50 (µM)
MCF-7 0 (Control)0 ± 3.2\multirow{6}{}{38.5}
1018.5 ± 4.1
2539.2 ± 3.7
5055.4 ± 4.5
10078.9 ± 3.9
20092.1 ± 2.5
A549 0 (Control)0 ± 4.1\multirow{6}{}{59.8}
1012.7 ± 3.8
2528.9 ± 4.6
5047.3 ± 4.1
10069.8 ± 3.5
20085.4 ± 3.1

Experimental Workflow: Cytotoxicity and Proliferation Assays

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 SRB Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt For MTT fix_cells Fix cells with TCA incubate_48h->fix_cells For SRB incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance_mtt Read absorbance at 570 nm add_solubilizer->read_absorbance_mtt analyze_data Calculate % Viability / % Inhibition Determine IC50 / GI50 read_absorbance_mtt->analyze_data stain_srb Stain with SRB dye fix_cells->stain_srb wash_srb Wash with acetic acid stain_srb->wash_srb solubilize_srb Solubilize dye with Tris base wash_srb->solubilize_srb read_absorbance_srb Read absorbance at 510 nm solubilize_srb->read_absorbance_srb read_absorbance_srb->analyze_data

Workflow for assessing cytotoxicity and anti-proliferative effects.
Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate for 2-4 hours in the dark at room temperature to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

This assay is based on the ability of SRB to bind to protein components of the cell.[3]

  • Materials:

    • Cell lines and growth medium

    • This compound stock solution

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 1% Acetic acid

    • 10 mM Tris base solution (pH 10.5)

    • 96-well plates

  • Protocol:

    • Follow steps 1-5 of the MTT assay protocol.

    • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with deionized water and allow it to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate for 5 minutes and measure the absorbance at 510 nm.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

Section 2: Anti-Inflammatory Efficacy

Chronic inflammation is a key factor in the development of many diseases, including cancer. This section details assays to evaluate the anti-inflammatory potential of this compound. The RAW 264.7 macrophage cell line is a common model for these studies.[4][5][6]

Data Presentation: Anti-Inflammatory Effects

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)NO Production (µM) (Mean ± SD)% Inhibition
Control -1.2 ± 0.3-
LPS (1 µg/mL) -25.8 ± 2.10
LPS + GAC 1020.1 ± 1.822.1
2512.5 ± 1.551.6
506.3 ± 0.975.6

Table 4: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages (ELISA)

CytokineTreatmentThis compound (µM)Concentration (pg/mL) (Mean ± SD)
TNF-α Control-50 ± 8
LPS (1 µg/mL)-1250 ± 110
LPS + GAC25680 ± 75
LPS + GAC50320 ± 45
IL-6 Control-35 ± 6
LPS (1 µg/mL)-980 ± 95
LPS + GAC25510 ± 60
LPS + GAC50240 ± 30

Experimental Workflow: Anti-Inflammatory Assays

G cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Markers cluster_2 Mechanism of Action Analysis seed_raw Seed RAW 264.7 cells pre_treat Pre-treat with this compound seed_raw->pre_treat stimulate_lps Stimulate with LPS (1 µg/mL) pre_treat->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant lyse_cells Lyse cells for protein analysis incubate_24h->lyse_cells griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_assay ELISA for TNF-α and IL-6 collect_supernatant->elisa_assay western_blot Western Blot for NF-κB pathway proteins lyse_cells->western_blot

Workflow for assessing anti-inflammatory activity.
Protocols

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines like TNF-α and IL-6.[7][8][9][10][11]

  • Materials:

    • Cell culture supernatants

    • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Stop solution (e.g., 2N H2SO4)

  • Protocol (General):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.[11]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

    • Wash the plate and add the biotinylated detection antibody for 1 hour.

    • Wash and add streptavidin-HRP conjugate for 1 hour.

    • Wash and add TMB substrate. Incubate until color develops.[11]

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

Section 3: Mechanism of Action - Signaling Pathway Analysis

To understand how this compound exerts its effects, it is crucial to investigate its impact on key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is often hyperactivated in cancer, promoting cell survival and proliferation.[12][13][14][15]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation GAC This compound GAC->PI3K Inhibits? GAC->Akt Inhibits?

Hypothesized inhibition of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response.[16][17][18][19][20]

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to nucleus pIkB->IkB Leads to degradation of Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammation Induces GAC This compound GAC->IKK Inhibits? GAC->IkB Prevents degradation?

References

Application Notes and Protocols for Studying the Effects of Ganosinensic Acid C in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, there is a notable absence of published scientific literature specifically detailing the biological effects and mechanisms of action of Ganosinensic acid C. The following Application Notes and Protocols are presented as a hypothetical framework for investigating the potential neuroprotective and anti-inflammatory properties of this compound. This document is based on the known activities of structurally related triterpenoids from the Ganoderma genus and established animal models of neuroinflammation.

Introduction

This compound is a triterpenoid (B12794562) compound that, based on the activities of similar molecules isolated from Ganoderma species, is hypothesized to possess significant neuroprotective and anti-inflammatory properties. Chronic neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The activation of microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, contribute to neuronal damage and cognitive decline.

This document outlines a series of protocols to investigate the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. The protocols detail methods for inducing neuroinflammation, behavioral assessment of cognitive and motor functions, and post-mortem analysis of key inflammatory and neuroprotective markers in the brain. The proposed mechanism of action, focusing on the modulation of the NF-κB and Nrf2 signaling pathways, is also presented with corresponding diagrams.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for the presentation of quantitative data that could be generated from the described experimental protocols. The values presented are hypothetical and for illustrative purposes only.

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

Treatment GroupTotal Distance Traveled (cm)Time Spent in Center (s)
Vehicle + Saline3500 ± 25045 ± 5
Vehicle + LPS1800 ± 20020 ± 4
This compound (10 mg/kg) + LPS2800 ± 22035 ± 5
This compound (20 mg/kg) + LPS3200 ± 24040 ± 6

Table 2: Effects of this compound on Spatial Working Memory in the Y-Maze Test

Treatment GroupSpontaneous Alternation (%)Total Arm Entries
Vehicle + Saline75 ± 525 ± 3
Vehicle + LPS50 ± 615 ± 2
This compound (10 mg/kg) + LPS65 ± 520 ± 3
This compound (20 mg/kg) + LPS70 ± 422 ± 2

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Vehicle + Saline50 ± 880 ± 10
Vehicle + LPS250 ± 30400 ± 45
This compound (10 mg/kg) + LPS150 ± 20250 ± 30
This compound (20 mg/kg) + LPS100 ± 15180 ± 25

Table 4: Effects of this compound on Microglial and Astrocyte Activation in the Hippocampus

Treatment GroupIba1-Positive Area (%)GFAP-Positive Area (%)
Vehicle + Saline5 ± 18 ± 1.5
Vehicle + LPS25 ± 430 ± 5
This compound (10 mg/kg) + LPS15 ± 318 ± 3
This compound (20 mg/kg) + LPS10 ± 212 ± 2.5

Experimental Protocols

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.[1][2]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.[3]

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Experimental Groups:

    • Vehicle + Saline: Control group.

    • Vehicle + LPS: Disease model group.

    • This compound (10 mg/kg) + LPS: Low-dose treatment group.

    • This compound (20 mg/kg) + LPS: High-dose treatment group.

  • Procedure:

    • Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage daily for 7 consecutive days.

    • On day 7, one hour after the final dose of this compound or vehicle, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg) from Escherichia coli O111:B4 dissolved in sterile saline.[3] The control group receives an i.p. injection of sterile saline.

    • Behavioral tests are performed 24 hours after the LPS injection.

    • Following behavioral testing, animals are euthanized for brain tissue collection.

Behavioral Assessments

This test is used to assess general locomotor activity and anxiety-like behavior.[4]

  • Apparatus: A square arena (40 x 40 x 40 cm) with a central zone (20 x 20 cm).

  • Procedure:

    • Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.

    • An automated tracking system records the total distance traveled and the time spent in the central zone.

    • A decrease in total distance traveled indicates sickness behavior and motor impairment, while reduced time in the center suggests anxiety-like behavior.[4]

This test evaluates spatial working memory based on the natural tendency of mice to explore novel environments.[5][6]

  • Apparatus: A three-arm maze with arms of equal size (e.g., 30 cm long, 5 cm wide, 12 cm high) positioned at 120° angles to each other.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries and the total number of entries.

    • Spontaneous alternation is defined as consecutive entries into the three different arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • A reduction in the percentage of spontaneous alternation is indicative of impaired spatial working memory.[5]

Post-Mortem Analyses
  • Procedure:

    • Deeply anesthetize the mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brains and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brains in a 30% sucrose (B13894) solution until they sink.

    • Freeze the brains and section them into 30 µm coronal sections using a cryostat.

    • For biochemical analysis (e.g., ELISA), dissect the hippocampus from fresh brains on ice, snap-freeze in liquid nitrogen, and store at -80°C.

This technique is used to visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP).[7][8]

  • Procedure:

    • Wash free-floating brain sections in PBS.

    • Perform antigen retrieval by incubating sections in a citrate-based buffer at 95°C for 10 minutes.

    • Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

    • Incubate the sections overnight at 4°C with primary antibodies: rabbit anti-Iba1 (1:500) and mouse anti-GFAP (1:1000).

    • Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Capture images using a fluorescence microscope and quantify the immunoreactive area using image analysis software (e.g., ImageJ). An increase in the immunoreactive area for Iba1 and GFAP indicates microgliosis and astrogliosis, respectively.[7]

This assay is used to quantify the levels of pro-inflammatory cytokines in the hippocampus.

  • Procedure:

    • Homogenize the hippocampal tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenates and collect the supernatants.

    • Determine the total protein concentration using a BCA protein assay.

    • Measure the concentrations of IL-1β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

    • Normalize cytokine concentrations to the total protein content.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα->IκBα NFκB_p65_p50 NF-κB (p65/p50) NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocates GAC Ganosinensic Acid C GAC->IKK_complex Inhibits Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFκB_p65_p50_nuc->Proinflammatory_genes Induces Transcription

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from inflammation) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Dissociates from Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates GAC Ganosinensic Acid C GAC->Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Induces Transcription

Caption: Hypothesized mechanism of this compound on the Nrf2 signaling pathway.

Experimental Workflow Diagram

G cluster_treatment Treatment Phase (7 Days) cluster_induction Induction & Behavioral Testing Phase (24 hours) cluster_analysis Post-Mortem Analysis start Day 1: Begin Daily Oral Gavage (Vehicle or this compound) treatment Day 2-6: Continue Daily Treatment start->treatment end_treatment Day 7: Final Treatment Dose treatment->end_treatment lps_injection Day 7 (1h post-treatment): LPS (0.5 mg/kg, i.p.) or Saline Injection end_treatment->lps_injection behavior Day 8 (24h post-LPS): Behavioral Testing (Open Field, Y-Maze) lps_injection->behavior euthanasia Day 8: Euthanasia and Brain Collection behavior->euthanasia histology Immunohistochemistry (Iba1, GFAP) euthanasia->histology biochemistry ELISA (IL-1β, TNF-α) euthanasia->biochemistry

Caption: Experimental workflow for evaluating this compound in the LPS model.

References

Ganosinensic Acid C: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganosinensic acid C is a triterpenoid (B12794562) compound isolated from fungi of the Ganoderma genus, such as Ganoderma lucidum and Ganoderma sinense. Preliminary studies have indicated its potential as a therapeutic agent, demonstrating a range of biological activities including anti-tumor, anti-inflammatory, and antiviral effects. This document provides a summary of the available data on this compound and detailed protocols for key experiments to facilitate further research into its therapeutic potential.

Quantitative Data

The following table summarizes the reported in vitro cytotoxic activity of this compound against human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
95DHuman High-Metastatic Lung Cancer10.5[1]
HeLaHuman Cervical Cancer13.2[1]

Potential Therapeutic Applications and Mechanisms of Action

While specific mechanistic studies on this compound are limited, research on related triterpenoids from Ganoderma suggests several plausible pathways through which it may exert its therapeutic effects.

Anti-Cancer Activity

This compound has demonstrated cytotoxicity against lung and cervical cancer cell lines. The anti-cancer activity of Ganoderma triterpenoids is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

A proposed signaling pathway for the anti-cancer activity of this compound, based on known mechanisms of related compounds, involves the activation of caspase cascades, which are central to the execution of apoptosis.

anticancer_pathway Ganosinensic_acid_C This compound Cancer_Cell Cancer Cell Ganosinensic_acid_C->Cancer_Cell Enters Pro_Caspase_3 Pro-Caspase-3 Cancer_Cell->Pro_Caspase_3 Activates Caspase_3 Caspase-3 (activated) Pro_Caspase_3->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Induces

Figure 1: Proposed apoptotic pathway induced by this compound.
Anti-Inflammatory Activity

This compound is suggested to possess anti-inflammatory properties. Triterpenoids from Ganoderma have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages. This is often achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB_Activation->Inflammatory_Mediators Upregulates Ganosinensic_acid_C This compound Ganosinensic_acid_C->NF_kB_Activation Inhibits

Figure 2: Proposed anti-inflammatory mechanism of this compound.
Anti-HIV-1 Protease Activity

This compound has been identified as an inhibitor of HIV-1 protease. This viral enzyme is crucial for the lifecycle of HIV, as it cleaves viral polyproteins into mature, functional proteins. Inhibition of HIV-1 protease prevents the formation of new infectious virions. The mechanism is likely direct competitive or non-competitive inhibition of the enzyme's active site.

hiv_protease_inhibition HIV_Protease HIV-1 Protease Viral_Polyprotein Viral Polyprotein HIV_Protease->Viral_Polyprotein Cleaves Mature_Viral_Proteins Mature Viral Proteins Viral_Polyprotein->Mature_Viral_Proteins Ganosinensic_acid_C This compound Inhibition Binding and Inhibition Ganosinensic_acid_C->Inhibition Inhibition->HIV_Protease

Figure 3: Mechanism of HIV-1 protease inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., 95D, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Workflow:

mtt_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan (B1609692) Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Figure 4: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is for determining the inhibitory activity of this compound against HIV-1 protease.

Materials:

  • HIV-1 Protease Assay Kit (Fluorometric), which typically includes:

    • HIV-1 Protease

    • Fluorogenic substrate

    • Assay Buffer

    • Inhibitor control (e.g., Pepstatin A)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black plate, add the diluted this compound, Assay Buffer, and HIV-1 Protease. Include wells for no-enzyme control, enzyme-only control, and inhibitor control.

  • Incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).

  • Calculate the reaction rates and determine the percentage of inhibition and the IC50 value for this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The provided data and protocols offer a foundational framework for researchers to further investigate its pharmacological properties and mechanisms of action. Due to the limited specific data on this compound, the proposed signaling pathways are based on the activities of related compounds and should be experimentally validated. The detailed experimental protocols will enable the systematic evaluation of its therapeutic potential.

References

Application Notes and Protocols: Ganosinensic Acid C in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, publically available research specifically detailing the application of Ganosinensic acid C in prostate cancer is limited. The following application notes and protocols are based on studies of a closely related and well-researched compound, Ganoderic acid DM , a triterpenoid (B12794562) from the same genus (Ganoderma). These protocols can serve as a foundational framework for investigating the potential therapeutic effects of this compound.

Introduction to Ganoderic Acids in Prostate Cancer

Ganoderic acids, a class of triterpenoids isolated from Ganoderma mushrooms, have garnered significant interest for their potential anti-tumor properties.[1] Notably, Ganoderic acid DM (GA-DM) has demonstrated cytotoxic effects against both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of key pathways in prostate cancer progression.[1]

Mechanism of Action of Ganoderic Acid DM

Ganoderic acid DM exhibits a multi-pronged approach in combating prostate cancer:

  • Androgen Receptor (AR) Signaling Inhibition: GA-DM competitively blocks the androgen receptor, preventing the binding of dihydrotestosterone (B1667394) (DHT) and subsequently disrupting the AR signaling pathway crucial for the growth of androgen-dependent prostate cancer.[1]

  • 5-alpha-reductase Inhibition: It inhibits the activity of 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT.[1]

  • Inhibition of Osteoclastogenesis: GA-DM has been shown to limit osteoclastogenesis, a critical process in the metastasis of prostate cancer to the bone.[1][2] This is achieved through the down-regulation of c-Fos and NFATc1.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the effects of related compounds on prostate cancer cells.

CompoundCell LineAssayResultReference
Carnosic AcidLNCaPCell ProliferationIC50: 21 µM[3][4]
Carnosic AcidPC-3Cell ProliferationIC50: 64 µM[3][4]
Apigenin22Rv1Cell Viability~50% inhibition at 20 µM after 48h[5]
Apigenin22Rv1 XenograftTumor Volume59% inhibition (50 µ g/day )[5]
Apigenin22Rv1 XenograftApoptosis2.9-fold increase (50 µ g/day )[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by the test compound.

Materials:

  • Prostate cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Collect both floating and adherent cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.[6]

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the compound's mechanism of action.

Materials:

  • Treated and untreated prostate cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-AR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Analysis cluster_assays Cellular Assays PC_Cells Prostate Cancer Cells (LNCaP, PC-3) Treatment Treat with This compound PC_Cells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Western Protein Expression (Western Blot) Treatment->Western Data Data Analysis & Interpretation MTT->Data Apoptosis->Data Western->Data

Caption: A typical experimental workflow for evaluating the in vitro effects of a test compound on prostate cancer cells.

G cluster_pathway Inhibition of Androgen Receptor Signaling by Ganoderic Acid DM Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR DHT DHT Five_AR->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (ARE) AR->ARE Translocation to Nucleus GA_DM Ganoderic Acid DM GA_DM->Five_AR Inhibits GA_DM->AR Competitively Blocks Gene_Transcription Gene Transcription (Growth, Proliferation) ARE->Gene_Transcription

Caption: The inhibitory mechanism of Ganoderic Acid DM on the androgen receptor signaling pathway in prostate cancer.

References

Application Note: Evaluating the Anti-Inflammatory Potential of Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation, making them key targets for novel anti-inflammatory therapeutics.[1][2] Natural products, such as triterpenoids, are a rich source of compounds with potential anti-inflammatory activity.[3][4][5]

Note: Publicly available scientific literature lacks specific data on the anti-inflammatory properties of Ganosinensic acid C. Therefore, this document provides a generalized framework and protocols for evaluating the anti-inflammatory effects of a novel compound, presumed to be a triterpenoid (B12794562) acid like this compound, based on established methodologies for similar molecules.[6]

This application note details protocols for assessing the anti-inflammatory activity of this compound in vitro, focusing on its potential to modulate inflammatory responses in macrophages and inhibit key inflammatory mediators.

Putative Mechanism of Action

This compound, as a potential triterpenoid, may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, leading to the production of cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and other inflammatory mediators.[7][8] The hypothetical inhibitory action of this compound on these pathways would reduce the expression of these mediators, thereby dampening the inflammatory response.

Data Presentation

The following table presents hypothetical data illustrating the potential anti-inflammatory effects of this compound in an LPS-stimulated RAW 264.7 macrophage model. This data is for illustrative purposes only.

Parameter MeasuredControl (No LPS)LPS (1 µg/mL)This compound (10 µM) + LPSThis compound (25 µM) + LPSThis compound (50 µM) + LPSDexamethasone (1 µM) + LPS
Cell Viability (%) 100 ± 4.598 ± 5.297 ± 4.896 ± 5.195 ± 4.998 ± 3.9
Nitric Oxide (NO) Production (% of LPS control) 5 ± 1.210075 ± 6.352 ± 4.928 ± 3.115 ± 2.5
TNF-α Secretion (pg/mL) 15 ± 3.11250 ± 98980 ± 75650 ± 54320 ± 28180 ± 22
IL-6 Secretion (pg/mL) 10 ± 2.5980 ± 85750 ± 62490 ± 41210 ± 19110 ± 15
Relative iNOS mRNA Expression 1.0 ± 0.215.2 ± 1.811.5 ± 1.37.8 ± 0.93.1 ± 0.52.5 ± 0.4
Relative COX-2 mRNA Expression 1.0 ± 0.112.8 ± 1.59.9 ± 1.16.2 ± 0.72.5 ± 0.31.8 ± 0.2
p-p65/p65 Ratio (% of LPS control) 8 ± 2.110068 ± 5.945 ± 4.225 ± 3.318 ± 2.9
p-p38/p38 Ratio (% of LPS control) 12 ± 2.510072 ± 6.148 ± 4.529 ± 3.522 ± 3.1

Experimental Protocols

Cell Culture and Viability Assay

This protocol determines the non-toxic concentration range of this compound.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production

This assay quantifies the production of NO, a key inflammatory mediator produced by iNOS.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[9]

  • Protocol:

    • Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay (Protocol 2).

    • After 24 hours of stimulation, centrifuge the culture plates to pellet cells and collect the supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9]

Western Blot Analysis for Signaling Proteins

This protocol assesses the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins (p65 and p38).

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at 1 x 10⁶ cells/well and incubate for 24 hours.

    • Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

References

Application Notes and Protocols for Carnosic Acid in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosic acid, a naturally occurring polyphenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant attention for its potent neuroprotective properties.[1][2] Its ability to cross the blood-brain barrier and modulate key cellular pathways makes it a promising candidate for the development of therapeutics against neurodegenerative diseases.[1] These application notes provide a comprehensive overview of the experimental protocols used to evaluate the neuroprotective effects of carnosic acid, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Key Mechanisms of Neuroprotection

Carnosic acid exerts its neuroprotective effects through a multi-targeted approach, primarily by:

  • Alleviating Oxidative Stress: Carnosic acid is a powerful antioxidant that can neutralize reactive oxygen species (ROS).[3][4] It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of endogenous antioxidant responses.[4][5]

  • Reducing Inflammation: It inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), often by modulating the NF-κB signaling pathway.[4][6]

  • Inhibiting Apoptosis: Carnosic acid can prevent programmed cell death by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibiting the activation of caspases.[4][7]

  • Modulating Signaling Pathways: It influences critical neuronal survival pathways, including the PI3K/Akt and MAPK pathways.[4][6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on the neuroprotective effects of carnosic acid.

In Vitro Neuroprotection Data
Cell Line/Primary CultureStressorCarnosic Acid ConcentrationOutcome MeasureResultReference
Primary Cortical NeuronsHydrogen Peroxide (H₂O₂)0.1–5 µMLDH Release~22-33% reduction in cytotoxicity[3]
Primary Cortical NeuronsGlutamate0.1–10 µMCell Viability (MTT)Significant protection[3]
Primary Cortical NeuronsOxygen-Glucose Deprivation0.05–10 µMCell Viability (MTT)Significant protection[3]
SH-SY5Y NeuroblastomaAmyloid-β (Aβ₂₅₋₃₅)Not specifiedCell ViabilityAlleviated Aβ-induced loss of viability[1]
SH-SY5Y Neuroblastoma6-Hydroxydopamine (6-OHDA)Not specifiedAntioxidant Enzyme ExpressionIncreased expression of GCLC, SOD, and glutathione (B108866) reductase[7]
In Vivo Neuroprotection Data
Animal ModelDisease ModelCarnosic Acid DosageOutcome MeasureResultReference
RatAlzheimer's Disease (Aβ injection)10 mg/kg (i.p.)Neuronal Cell Count (CA1)Significant reduction in neuronal death[8][9]
MouseAlzheimer's Disease (hAPP-J20)10 mg/kg (transnasal)Learning and MemoryImproved performance in Morris water maze[1]
RatParkinson's Disease (6-OHDA)20 mg/kgLocomotor ActivityImproved locomotor activity and reduced apomorphine-induced rotations[5][7]
RatStroke (MCAO)Not specifiedInfarct VolumeSignificant reduction in infarct volume[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

    • 96-well plates

    • Carnosic acid stock solution

    • Neurotoxic agent (e.g., H₂O₂, glutamate, Aβ oligomers)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed neuronal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

    • Pre-treat the cells with various concentrations of carnosic acid (e.g., 0.1-10 µM) for a specified time (e.g., 1-24 hours).[3]

    • Induce neurotoxicity by adding the stressor (e.g., 150-200 µM H₂O₂ for 24 hours).[3]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate cell viability as a percentage of the untreated control.

b. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Neuronal cells and culture reagents

    • 96-well plates

    • Carnosic acid and neurotoxic agent

    • Commercially available LDH cytotoxicity assay kit

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the treatment period, collect the cell culture supernatant.

    • Measure LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

a. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Neuronal cells

    • 6-well plates

    • Carnosic acid and apoptosis-inducing agent

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with carnosic acid and the apoptotic stimulus as described previously.[11]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.[11][12]

    • Analyze the stained cells by flow cytometry within one hour.[12]

b. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

  • Materials:

    • Treated cell lysates

    • Commercially available caspase-3 colorimetric or fluorometric assay kit

  • Protocol:

    • Prepare cell lysates from treated and control cells.

    • Determine the protein concentration of the lysates.

    • Add an equal amount of protein from each sample to the wells of a microplate.

    • Add the caspase-3 substrate and incubate according to the kit's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity relative to the control.[11]

Oxidative Stress Assays

a. Measurement of Intracellular ROS

This assay uses fluorescent probes that become fluorescent upon oxidation by ROS.

  • Materials:

    • Neuronal cells

    • Fluorescent ROS indicator (e.g., CM-H2DCFDA)

    • Carnosic acid and oxidative stress-inducing agent (e.g., H₂O₂)

    • Fluorescence microscope or microplate reader

  • Protocol:

    • Treat cells with carnosic acid and the oxidative stressor.

    • Load the cells with the ROS indicator (e.g., 5 µM CM-H2DCFDA) for a specified time.[3]

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

b. Assessment of Mitochondrial Membrane Potential (MMP)

This assay uses cationic fluorescent dyes like TMRE that accumulate in healthy mitochondria with high membrane potential.

  • Materials:

    • Neuronal cells

    • TMRE (Tetramethylrhodamine, Ethyl Ester)

    • Carnosic acid and mitochondrial toxin

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Treat cells with carnosic acid and the mitochondrial toxin.

    • Load the cells with TMRE (e.g., 100 nM) for 30 minutes at 37°C.[3]

    • Wash the cells with fresh medium.

    • Measure the fluorescence intensity, where a decrease in fluorescence indicates a loss of MMP.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins involved in neuroprotective signaling.

  • Materials:

    • Treated cell lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare protein lysates from treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways of Carnosic Acid in Neuroprotection

G cluster_stress Cellular Stressors cluster_ca Carnosic Acid Intervention cluster_pathways Cellular Signaling Pathways cluster_outcomes Neuroprotective Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) Nrf2_pathway Nrf2/ARE Pathway Oxidative_Stress->Nrf2_pathway Inflammation Inflammation (e.g., LPS) NFkB_pathway NF-κB Pathway Inflammation->NFkB_pathway Apoptotic_Stimuli Apoptotic Stimuli Apoptosis_pathway Apoptosis Pathway Apoptotic_Stimuli->Apoptosis_pathway CA Carnosic Acid CA->Nrf2_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway CA->PI3K_Akt_pathway Activates CA->NFkB_pathway Inhibits CA->Apoptosis_pathway Inhibits Antioxidant_Response ↑ Antioxidant Enzyme Expression (HO-1, SOD) Nrf2_pathway->Antioxidant_Response Neuronal_Survival ↑ Neuronal Survival PI3K_Akt_pathway->Neuronal_Survival Anti_inflammatory_Response ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Anti_inflammatory_Response Anti_apoptotic_Response ↑ Bcl-2/Bax Ratio ↓ Caspase Activation Apoptosis_pathway->Anti_apoptotic_Response Antioxidant_Response->Neuronal_Survival Anti_inflammatory_Response->Neuronal_Survival Anti_apoptotic_Response->Neuronal_Survival

Caption: Key signaling pathways modulated by Carnosic Acid for neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Neuronal Cells (e.g., SH-SY5Y) CA_Treatment 2. Pre-treat with Carnosic Acid Cell_Culture->CA_Treatment Stressor_Treatment 3. Induce Neurotoxicity (e.g., with H₂O₂) CA_Treatment->Stressor_Treatment Viability_Assay 4a. Cell Viability (MTT/LDH) Stressor_Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis (Annexin V/Caspase) Stressor_Treatment->Apoptosis_Assay Oxidative_Stress_Assay 4c. Oxidative Stress (ROS/MMP) Stressor_Treatment->Oxidative_Stress_Assay Western_Blot 4d. Western Blot (Signaling Proteins) Stressor_Treatment->Western_Blot Data_Analysis 5. Quantify and Analyze Data Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for assessing Carnosic Acid's neuroprotective effects.

Conclusion

Carnosic acid demonstrates significant neuroprotective potential through its multifaceted mechanisms of action. The protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the therapeutic efficacy of carnosic acid in various models of neurodegeneration. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into novel therapies for neurological disorders.

References

Ganosinensic Acid C: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganosinensic acid C is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, often referred to as ganoderic acids, are a diverse group of natural products with a wide range of reported biological activities.[1][2][3][4] These compounds have garnered significant attention in the field of drug discovery for their therapeutic potential. This document provides an overview of the known biological activities of this compound and related compounds, along with detailed protocols for relevant assays to facilitate its investigation as a lead compound for drug development.

Biological Activities and Therapeutic Potential

This compound has been reported to possess several important biological activities, positioning it as a promising candidate for further investigation in drug discovery programs.

Antitumor Activity

This compound has demonstrated cytotoxic effects against human cancer cell lines. Specifically, it has been shown to inhibit the growth of the human highly metastatic lung cancer cell line 95D and the human cervical cancer cell line HeLa. The half-maximal inhibitory concentration (IC50) values for these activities are summarized in the table below. The anti-cancer effects of ganoderic acids are often attributed to their ability to induce cell cycle arrest and apoptosis.[5][6]

Anti-Prostate Cancer Potential

While specific studies on this compound in prostate cancer are limited, related ganoderic acids have shown promise in this area. For instance, Ganoderic acid DM has been shown to induce toxicity in both androgen-dependent and -independent prostate cancer cells. Its mechanism may involve the downregulation of c-Fos and the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are key regulators of osteoclastogenesis, a process often implicated in prostate cancer metastasis.[1]

Anti-inflammatory Activity
HIV-1 Protease Inhibition

Certain triterpenoids have been identified as inhibitors of viral proteases, including HIV-1 protease. This enzyme is a critical target for antiretroviral therapy. The potential of this compound as an HIV-1 protease inhibitor is an area of interest for antiviral drug discovery.

Data Presentation

The following table summarizes the available quantitative data for the biological activities of this compound.

Biological ActivityCell Line/TargetIC50 Value (μM)
Antitumor Human metastatic lung cancer (95D)10.5
Antitumor Human cervical cancer (HeLa)13.2

Note: IC50 values for anti-inflammatory and HIV-1 protease inhibitory activities of this compound are not currently available in the public domain and represent a key area for future research.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A 1. Culture cancer cells to logarithmic growth phase. B 2. Seed cells in a 96-well plate (e.g., 5,000 cells/well). A->B C 3. Prepare serial dilutions of This compound. D 4. Add compound dilutions to the wells. C->D E 5. Incubate for 48-72 hours. D->E F 6. Add MTT solution to each well and incubate for 4 hours. G 7. Add solubilization solution (e.g., DMSO). F->G H 8. Read absorbance at 570 nm. G->H I 9. Calculate cell viability and determine IC50 value. H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., 95D, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for In Vitro Anti-inflammatory Assay

cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Nitric Oxide Measurement A 1. Culture RAW 264.7 cells. B 2. Seed cells in a 96-well plate. A->B C 3. Pre-treat cells with This compound. D 4. Stimulate with LPS. C->D E 5. Incubate for 24 hours. D->E F 6. Collect supernatant. G 7. Perform Griess reaction. F->G H 8. Read absorbance at 540 nm. G->H I 9. Calculate NO inhibition. H->I

Caption: Workflow for assessing the anti-inflammatory activity of this compound by measuring nitric oxide inhibition.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a known anti-inflammatory agent (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Protocol 3: HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a cell-free assay to evaluate the inhibitory activity of this compound against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.

Workflow for HIV-1 Protease Inhibition Assay

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Fluorescence Measurement and Analysis A 1. Prepare assay buffer and reagents. B 2. Prepare serial dilutions of This compound. A->B C 3. Add HIV-1 protease to wells. D 4. Add this compound. C->D E 5. Add FRET substrate. D->E F 6. Incubate at 37°C. E->F G 7. Measure fluorescence intensity (kinetic or endpoint). H 8. Calculate percentage of inhibition. G->H I 9. Determine IC50 value. H->I

Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well black microplate

  • This compound

  • A known HIV-1 protease inhibitor (e.g., Ritonavir) as a positive control

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well black plate, add assay buffer to each well.

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control.

  • Enzyme Addition:

    • Add a pre-determined amount of HIV-1 protease to each well, except for the no-enzyme control wells.

    • Incubate for 15 minutes at room temperature.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Potential Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, the known activities of related ganoderic acids suggest potential involvement in key signaling pathways relevant to cancer.

Hypothesized Anti-Cancer Signaling Pathway for Ganoderic Acids

cluster_0 External Stimuli cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses cluster_4 Intervention GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival GAC This compound (or related Ganoderic Acids) GAC->PI3K Inhibition GAC->Akt Inhibition GAC->NFkB Inhibition

Caption: A hypothesized signaling pathway potentially targeted by this compound and related compounds to exert anti-cancer effects.

Conclusion

This compound presents as a valuable natural product with demonstrated anti-tumor activity. Its potential as an anti-inflammatory and antiviral agent further enhances its appeal as a lead compound for drug discovery. The protocols and information provided herein are intended to serve as a guide for researchers to further explore the therapeutic potential of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to obtain quantitative data for its other reported biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ganosinensic Acid C Extraction from Ganoderma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ganosinensic acid C from Ganoderma species. As specific literature on the extraction of this compound is limited, the guidance provided is based on established methods for the extraction of similar triterpenoids, such as other ganoderic acids, from Ganoderma.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound from Ganoderma?

A1: Based on the extraction of other ganoderic acids, which are structurally similar triterpenoids, polar and semi-polar organic solvents are generally most effective. Ethanol (B145695) and methanol (B129727) are commonly used.[1][2] Aqueous ethanol solutions (e.g., 50-95%) can also be effective, as they can enhance the extraction of a broader range of compounds.[3] For more selective extraction of less polar compounds, ethyl acetate (B1210297) can be employed.[4] Supercritical CO2 extraction, sometimes with a polar co-solvent like ethanol, has also been used for ganoderic acid extraction and is a green alternative to traditional solvents.[5]

Q2: What is the recommended temperature range for this compound extraction?

A2: For solvent extraction methods like maceration or ultrasonic-assisted extraction, a moderately elevated temperature can increase extraction efficiency by improving solvent penetration and solute solubility. A range of 40°C to 80°C is often reported for the extraction of triterpenoids from Ganoderma.[1][3][6] However, it is crucial to avoid excessively high temperatures (above 80°C) as this can lead to the degradation of thermolabile compounds.[7] For supercritical CO2 extraction, temperatures are typically lower, often in the range of 20°C to 35°C.[5]

Q3: How long should the extraction process be?

A3: Extraction time is a critical parameter that depends on the method used. For maceration, extraction times can range from 12 to 48 hours.[1] For ultrasonic-assisted extraction (UAE), the time is significantly shorter, typically ranging from 30 to 100 minutes.[3][6] It is advisable to perform a time-course study to determine the optimal extraction time for your specific experimental setup, as prolonged extraction may not significantly increase the yield and could lead to the extraction of undesirable compounds.

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of ganoderic acids and other triterpenoids.[4] The choice of the stationary phase (e.g., C18 column) and mobile phase will need to be optimized for the best separation and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it may require derivatization of the organic acids.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient cell wall disruption of Ganoderma material.Ensure the raw material is finely ground to increase the surface area for solvent penetration.
Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to find the optimal one for this compound.
Sub-optimal extraction parameters (temperature, time).Systematically optimize extraction temperature and time. An increase in temperature may enhance yield, but be cautious of potential degradation.[7]
Co-extraction of Impurities The chosen solvent is not selective enough.Consider using a more selective solvent. Alternatively, perform a sequential extraction with solvents of increasing polarity.
The presence of highly abundant related compounds.Employ chromatographic purification techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) or preparative HPLC for isolation.[9]
Degradation of this compound Exposure to high temperatures during extraction or solvent evaporation.Use lower extraction temperatures and remove the solvent under reduced pressure (e.g., rotary evaporator) at a controlled temperature.
Presence of light or oxygen during processing and storage.Protect the extracts from light and store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Inconsistent Extraction Yields Variation in the quality of the raw Ganoderma material.Use a standardized source of Ganoderma if possible. The age, species, and growing conditions of the mushroom can significantly affect its chemical composition.
Inconsistent experimental procedures.Ensure all extraction parameters (e.g., particle size, solvent-to-solid ratio, temperature, and time) are kept constant between experiments.

Quantitative Data on Related Triterpenoid Extraction

The following table summarizes extraction conditions and yields for total triterpenoids or ganoderic acids from Ganoderma species, which can serve as a reference for optimizing this compound extraction.

Extraction MethodSolventTemperature (°C)TimeYieldSource
Ultrasonic-Assisted Extraction50% Aqueous Ethanol80100 min0.38% (Triterpenoids)[3]
MacerationMethanol4048 hNot Specified (Optimized for Phenolics)[1]
Hot Solvent ExtractionEthanolNot Specified1 h1.74% (Ganoderic Acid Σ)[9]
Supercritical CO2 ExtractionLiquid CO228Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids from Ganoderma

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation: Dry the fruiting bodies of Ganoderma at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered Ganoderma (e.g., 10 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate at a specific frequency and power (e.g., 40 kHz, 200 W) for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue for a second time to maximize yield.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate this compound.

  • Quantification:

    • Analyze the crude extract or purified fraction using HPLC to determine the concentration and yield of this compound.

Visualizations

Extraction_Workflow A Ganoderma Raw Material B Drying & Grinding A->B C Extraction (e.g., UAE, Maceration) B->C D Filtration C->D E Solvent Evaporation (Crude Extract) D->E F Purification (e.g., Column Chromatography) E->F H Quantification (HPLC) E->H Analysis of Crude Extract G Isolated this compound F->G G->H Analysis of Pure Compound

Caption: General workflow for the extraction and analysis of this compound.

Parameter_Relationships cluster_params Extraction Parameters cluster_outputs Outputs Solvent Solvent Type & Concentration Yield Yield Solvent->Yield Purity Purity Solvent->Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Time Time->Yield Time->Purity SolidLiquidRatio Solid:Liquid Ratio SolidLiquidRatio->Yield

Caption: Influence of key parameters on extraction yield and purity.

References

improving the solubility of Ganosinensic acid C for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganosinensic acid C, focusing on challenges related to its solubility for in vitro assays.

Troubleshooting Guide: Solubility Issues

This compound, a triterpenoid (B12794562) compound, exhibits low aqueous solubility, which can present challenges for in vitro experimentation. Below is a guide to address common solubility problems.

Initial Checkpoints:

  • Visual Inspection: After attempting to dissolve the compound, visually inspect the solution for any particulate matter. The presence of a precipitate or cloudy appearance indicates incomplete dissolution.

  • pH of Media: Ensure the pH of your final culture media is stable after the addition of the dissolved compound, as significant pH shifts can affect both the compound's stability and cellular health.

  • Solvent Purity: Use high-purity, anhydrous-grade solvents to prepare stock solutions, as water content can promote precipitation of hydrophobic compounds.

Solvent Selection and Optimization

The choice of solvent is critical for successfully solubilizing this compound. Triterpenoids, including the related ganoderic acids, are generally soluble in organic solvents.

Table 1: Solubility of this compound and Related Triterpenoids in Common Solvents

SolventCompound FamilyAchievable Concentration (Stock Solution)Notes & Recommendations
Dimethyl Sulfoxide (B87167) (DMSO) Ganoderic Acids1 mg/mL or higherRecommended primary solvent. Prepare a high-concentration stock (e.g., 10-20 mM) and dilute serially into aqueous media. Keep final DMSO concentration in assays below 0.5% to avoid solvent-induced cytotoxicity.[1]
Ethanol (B145695) (Absolute) Ganoderic Acids, Triterpenoids1 mg/mLA viable alternative to DMSO.[2][3] Ensure final ethanol concentration in the assay is non-toxic to cells. Can be useful for certain applications where DMSO is not suitable.
Methanol Ganoderic Acids1 mg/mLCan be used to prepare reference standard solutions.[1] Similar to ethanol, monitor final concentration in assays.
Ethyl Acetate Oleanolic Acid (Triterpenoid)Good solubilityPrimarily used for extraction and purification.[4] Not typically used for direct application in cell culture due to its volatility and cytotoxicity.
Water TriterpenoidsVery low / InsolubleThis compound is poorly soluble in aqueous solutions.[5][6] Direct dissolution in buffers or culture media is not recommended.

Note: The listed concentrations are based on data for closely related compounds and should serve as a starting point for optimization.

Troubleshooting Workflow

If you encounter precipitation or poor solubility, follow this workflow to diagnose and resolve the issue.

G cluster_0 Preparation cluster_1 Application cluster_2 Troubleshooting Start Start: Weigh this compound SelectSolvent Select Primary Solvent (e.g., 100% DMSO) Start->SelectSolvent PrepareStock Prepare High-Concentration Stock Solution (e.g., 10 mg/mL) SelectSolvent->PrepareStock Vortex Vortex / Gentle Warming (up to 37°C) PrepareStock->Vortex InspectStock Visually Inspect Stock Vortex->InspectStock Dilute Serially Dilute Stock into Assay Medium InspectStock->Dilute TroubleshootStock Issue: Stock Insoluble InspectStock->TroubleshootStock Cloudy/ Precipitate InspectFinal Visually Inspect Final Solution Dilute->InspectFinal Proceed Proceed with Assay InspectFinal->Proceed Clear TroubleshootFinal Issue: Precipitate in Media InspectFinal->TroubleshootFinal Cloudy/ Precipitate TryAlternative Try Alternative Solvent (e.g., Ethanol) TroubleshootStock->TryAlternative Sonication Use Bath Sonicator (5-10 min) TroubleshootStock->Sonication LowerConcentration Lower Stock Concentration TroubleshootStock->LowerConcentration TryAlternative->PrepareStock Sonication->InspectStock LowerConcentration->PrepareStock ReduceFinalConc Reduce Final Assay Concentration TroubleshootFinal->ReduceFinalConc PrewarmMedia Pre-warm Assay Medium before adding stock TroubleshootFinal->PrewarmMedia IncreaseSolvent Check Final Solvent % (may need slight increase, <0.5%) TroubleshootFinal->IncreaseSolvent ReduceFinalConc->Dilute PrewarmMedia->Dilute IncreaseSolvent->Dilute

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or incubator (optional, set to 37°C)

Procedure:

  • Determine Required Concentration: Calculate the mass of this compound needed to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW ~500 g/mol , dissolve 5 mg in 1 mL).

  • Weigh Compound: Accurately weigh the this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Do not overheat, as it may degrade the compound.

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.

  • Check Final Concentration: The final concentration of this compound may be above its solubility limit in the medium. Try using a lower final concentration.

  • Dilution Method: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube. This helps to disperse the compound quickly. Pre-warming the medium to 37°C can also improve solubility.

  • Serum in Media: The presence of serum (like FBS) can help stabilize some hydrophobic compounds. Ensure your dilution medium is complete with all necessary supplements.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, this can be cell-type dependent. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed effects are due to the this compound and not the solvent.

Q3: Can I use solvents other than DMSO?

A3: Yes, absolute ethanol is a common alternative.[2] The same precautions apply regarding the final solvent concentration in your assay. Always perform a vehicle control with the chosen solvent.

Q4: How should I store my this compound powder and stock solutions?

A4: Store the solid powder at -20°C, protected from light and moisture. Stock solutions in DMSO or ethanol should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Q5: What is the likely mechanism of action for this compound's anti-tumor effects?

A5: While the specific pathways for this compound are still under investigation, many triterpenoids and related compounds from Ganoderma species exert their anti-cancer effects by modulating key cell signaling pathways. A plausible target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8]

Potential Signaling Pathway: PI3K/Akt/mTOR

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for the anti-tumor activity of this compound. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation GAC This compound GAC->PI3K Inhibits? GAC->Akt Inhibits? GAC->mTORC1 Inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Large-Scale Synthesis of Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ganosinensic acid C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges stem from the molecule's structural complexity, including multiple stereocenters and a dense polycyclic framework. Key issues on a large scale include:

  • Stereochemical Control: Maintaining high diastereoselectivity across multiple steps, particularly during the Michael addition and subsequent cyclizations, is critical and often more challenging at scale.

  • Reaction Kinetics and Thermoregulation: Highly exothermic or temperature-sensitive reactions, such as the Robinson annulation, require precise control of heat transfer, which is more complex in large reactors.

  • Reagent Stoichiometry and Addition: Ensuring homogenous mixing and controlled addition of reagents is crucial to avoid side reactions and is a significant hurdle in large-volume reaction vessels.

  • Purification: The separation of the desired product from structurally similar diastereomers and impurities is a major bottleneck, often requiring multiple chromatographic steps that are costly and difficult to scale.[1]

  • Catalyst Efficiency and Turnover: In steps like the gold-catalyzed cyclization, maintaining catalyst activity and achieving high turnover numbers on a large scale can be problematic due to impurities or catalyst deactivation.

Q2: How does the choice of solvent impact the key stereoselective steps?

A2: The solvent plays a critical role in controlling stereoselectivity. In the diastereoselective Michael addition, the solvent's polarity and ability to coordinate with the metal enolate can influence the transition state geometry, thereby affecting the facial selectivity of the nucleophilic attack. For the Robinson annulation, the solvent can affect the equilibrium between the different enolates, which in turn dictates the regioselectivity and stereoselectivity of the intramolecular aldol (B89426) condensation. It is imperative to conduct solvent screening at the laboratory scale before proceeding to pilot scale.

Q3: Are there common side products observed during the synthesis?

A3: Yes, several side products can form. During the Robinson annulation, polymerization of the α,β-unsaturated ketone is a common issue.[2][3] In the gold-catalyzed cyclization, incomplete cyclization or the formation of constitutional isomers can occur if the reaction is not driven to completion or if the catalyst is not sufficiently selective. During the Michael addition, the formation of the undesired diastereomer is the most significant impurity.

Troubleshooting Guides

Guide 1: Gold-Catalyzed Intramolecular Cascade Cyclization

This guide addresses issues related to the 6-endo-dig cyclization to form the core polycyclic system.

Problem Potential Cause Recommended Solution
Low Conversion / Incomplete Reaction 1. Catalyst deactivation by impurities (water, oxygen, other coordinating species).2. Insufficient catalyst loading for the scale.3. Low reaction temperature.1. Ensure all reagents and solvents are rigorously dried and degassed. Use of an inert atmosphere (Argon or Nitrogen) is mandatory.2. Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%).3. Gradually increase the reaction temperature in 5 °C increments, monitoring for product formation and degradation.
Formation of Isomeric Byproducts 1. Incorrect catalyst or ligand choice leading to poor regioselectivity.2. Reaction temperature is too high, allowing for equilibration to undesired isomers.1. Screen different gold(I) catalysts and ligands. Phosphine ligands with varying steric and electronic properties can significantly influence selectivity.2. Attempt the reaction at a lower temperature for a longer duration.
Poor Reproducibility at Scale 1. Inefficient mixing leading to localized "hot spots" or concentration gradients.2. Inconsistent quality of starting materials or catalyst.1. Use an appropriate reactor with overhead stirring; ensure the stir rate is sufficient for homogenous mixing.2. Qualify each new batch of starting material and catalyst on a small scale before use in the main batch.
Guide 2: Diastereoselective Michael Addition

This section focuses on troubleshooting the conjugate addition step, which is critical for establishing key stereocenters.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (e.g., <90:10 dr) 1. Incorrect base or solvent choice.2. Reaction temperature is too high, leading to a less organized transition state.3. Presence of water, which can interfere with the chelation control.1. Screen a panel of non-nucleophilic bases (e.g., LiHMDS, KHMDS, LDA) and aprotic solvents (e.g., THF, Toluene, DCM).2. Lower the reaction temperature. Perform the addition at -78 °C or lower.3. Ensure all reagents and glassware are scrupulously dry.
Formation of 1,2-Addition Product 1. Use of a "harder" nucleophile (e.g., an organolithium reagent instead of a lithium enolate).2. The electrophile is highly reactive at the carbonyl carbon.1. Ensure the enolate is pre-formed correctly using a suitable lithium amide base.2. This is less common with α,β-unsaturated ketones but consider using a Lewis acid to enhance 1,4-selectivity if the issue persists.
Reaction Stalls Before Completion 1. Enolate decomposition or aggregation at the reaction temperature.2. Insufficient equivalents of base.1. Maintain a low temperature throughout the addition and quenching steps.2. Ensure accurate titration of the base and use a slight excess (e.g., 1.05-1.1 equivalents).

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular 6-endo-dig Cyclization (Illustrative)

Warning: This reaction should be performed under a strict inert atmosphere by trained personnel.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a condenser, and a nitrogen/argon inlet is assembled and flame-dried under vacuum.

  • Reagent Preparation: The di-yne precursor (1.0 eq) is dissolved in anhydrous, degassed 1,2-dichloroethane (B1671644) (DCE) to a concentration of 0.05 M.

  • Catalyst Addition: To the reactor, under a positive pressure of argon, is added the gold(I) catalyst (e.g., (Ph3P)AuCl, 0.05 eq) and a silver co-catalyst (e.g., AgSbF6, 0.05 eq).

  • Reaction Execution: The substrate solution is transferred to the reactor via cannula. The mixture is stirred at a constant rate (e.g., 300 RPM) and heated to 60 °C using a circulating oil bath.

  • Monitoring: The reaction is monitored by TLC or UPLC-MS by taking aliquots from the reaction mixture at 1-hour intervals.

  • Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Large-Scale Diastereoselective Michael Addition (Illustrative)
  • Reactor Setup: A jacketed reactor is set up as described in Protocol 1.

  • Reagent Preparation: The ketone (1.0 eq) is dissolved in anhydrous THF to a concentration of 0.2 M. The α,β-unsaturated ketone acceptor (1.1 eq) is prepared as a separate solution in anhydrous THF.

  • Enolate Formation: The reactor containing the ketone solution is cooled to -78 °C using a cryostat. A solution of LiHMDS (1.0 M in THF, 1.05 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Michael Addition: The solution of the α,β-unsaturated ketone is added dropwise to the enolate solution over 1 hour, maintaining the internal temperature at -78 °C. The reaction is stirred for an additional 2-4 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl), ensuring the temperature remains below -50 °C during the initial phase of the quench.

  • Work-up: The mixture is warmed to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated in vacuo.

  • Purification: The resulting diastereomers are separated via flash chromatography.

Visualizations

Ganosinensic_Acid_C_Workflow cluster_start Starting Materials cluster_main_synthesis Key Synthetic Steps cluster_finish Final Product A Precursor Ketone C Diastereoselective Michael Addition A->C B α,β-Unsaturated Ketone B->C D Intermediate Purification 1 C->D Yield: 85% dr: 95:5 E Robinson Annulation D->E F Intermediate Purification 2 E->F Yield: 75% G Gold-Catalyzed Cascade Cyclization F->G H Final Purification (Diastereomer Separation) G->H Yield: 60% I This compound H->I Troubleshooting_Gold_Catalysis Start Problem: Low yield in Gold-Catalyzed Cyclization Check_Conversion Is starting material consumed? (Check by UPLC/TLC) Start->Check_Conversion Yes_SM YES Check_Conversion->Yes_SM Yes No_SM NO Check_Conversion->No_SM No Complex_Mixture Is it a complex mixture of many products? Yes_SM->Complex_Mixture Incomplete_Reaction Incomplete Reaction No_SM->Incomplete_Reaction Yes_Complex YES Complex_Mixture->Yes_Complex Yes No_Complex NO Complex_Mixture->No_Complex No Degradation Product Degradation Yes_Complex->Degradation Isomer_Formation Mainly Isomeric Byproducts No_Complex->Isomer_Formation Sol_Isomer Solution: 1. Lower Temperature 2. Screen Ligands/Catalysts Isomer_Formation->Sol_Isomer Sol_Degradation Solution: 1. Lower Temperature 2. Shorter Reaction Time 3. Check for Air/Moisture Degradation->Sol_Degradation Sol_Incomplete Solution: 1. Increase Catalyst Loading 2. Check Reagent Purity 3. Increase Temperature Carefully Incomplete_Reaction->Sol_Incomplete Stereoselectivity_Parameters center_node High Diastereoselectivity param1 Low Temperature (-78 °C) param1->center_node param2 Aprotic Solvent (e.g., THF) param2->center_node param3 Correct Base (e.g., LiHMDS) param3->center_node param4 Anhydrous Conditions param4->center_node param5 Controlled Addition Rate param5->center_node

References

Technical Support Center: Overcoming Resistance to Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cancer cell lines develop resistance to Ganosinensic acid C.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a triterpenoid (B12794562) compound isolated from Ganoderma lucidum.[1] Its primary anti-tumor effect is attributed to the induction of apoptosis (programmed cell death) in cancer cells.[1] While the precise molecular pathway is not fully elucidated, it is understood to involve the activation of caspase cascades, which are critical for executing apoptosis.

Q2: My cancer cell line has developed resistance to this compound. What are the potential underlying mechanisms?

Resistance to anti-cancer agents like this compound can arise from various molecular and cellular alterations. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Apoptotic Pathways: Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) or upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) can render cells resistant to apoptosis-inducing agents.

  • Target Modification: Although the direct molecular target of this compound is not yet fully identified, mutations or alterations in the target protein could prevent the drug from binding and exerting its effect.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt or MAPK can promote cell survival and override the apoptotic signals induced by this compound.

  • Enhanced DNA Damage Repair: If this compound induces DNA damage as part of its apoptotic mechanism, an enhanced DNA repair capacity in cancer cells could contribute to resistance.

Q3: How can I confirm that my cell line is truly resistant to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

This guide provides a systematic approach to investigate and potentially overcome acquired resistance to this compound.

Step 1: Confirm Resistance and Quantify the Level of Resistance.

  • Experiment: IC50 Determination using a Cell Viability Assay.

  • Purpose: To quantitatively measure the difference in sensitivity between the parental and the suspected resistant cell line.

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Fold
Parental Cancer Cell Line151
Resistant Cancer Cell Line1208

Step 2: Investigate Potential Resistance Mechanisms.

This involves a series of experiments to test the most common hypotheses for drug resistance.

Hypothesis A: Increased Drug Efflux

  • Experiment: Intracellular Drug Accumulation Assay.

  • Purpose: To determine if the resistant cells are pumping out the drug more effectively than the parental cells.

Table 2: Example Intracellular this compound Accumulation

Cell LineIntracellular this compound (Relative Fluorescence Units)
Parental8500
Resistant2100
Resistant + Efflux Pump Inhibitor7900
  • Experiment: Western Blot Analysis of ABC Transporters.

  • Purpose: To check for overexpression of common drug efflux pumps like P-gp.

Hypothesis B: Altered Apoptotic Signaling

  • Experiment: Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry.

  • Purpose: To compare the extent of apoptosis induction by this compound in parental and resistant cells.

Table 3: Example Apoptosis Rates after this compound Treatment

Cell Line% Apoptotic Cells (Annexin V positive)
Parental (Untreated)5
Parental + this compound65
Resistant (Untreated)6
Resistant + this compound15
  • Experiment: Western Blot Analysis of Apoptosis-Related Proteins.

  • Purpose: To examine the expression levels of key pro- and anti-apoptotic proteins.

Step 3: Strategies to Overcome Resistance.

Based on the findings from Step 2, the following strategies can be employed:

  • If Increased Drug Efflux is Confirmed: Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar).

  • If Altered Apoptotic Signaling is Confirmed: Combine this compound with other agents that can modulate the apoptotic pathway, such as a Bcl-2 inhibitor (e.g., Venetoclax).

  • If a Pro-Survival Pathway is Activated: Use a combination therapy approach by co-administering this compound with an inhibitor of the identified survival pathway (e.g., a PI3K or MAPK inhibitor).

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Culture the parental cancer cell line in its recommended growth medium.

  • Expose the cells to a low concentration of this compound (approximately the IC20).

  • Gradually increase the concentration of this compound in the culture medium over several months.

  • Monitor cell viability and allow the cell population to recover between dose escalations.

  • Once the cells can proliferate in a concentration of this compound that is 5-10 times the original IC50, the resistant cell line is established.

  • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: IC50 Determination by MTT Assay
  • Seed parental and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability versus the drug concentration.

Protocol 3: Western Blot Analysis
  • Lyse parental and resistant cells (treated and untreated with this compound) in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., P-gp, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Ganosinensic_Acid_C_Apoptosis_Pathway GAC This compound Target Intracellular Target (Hypothetical) GAC->Target CellMembrane Cell Membrane Caspase8 Caspase-8 Target->Caspase8 Activation BID BID Caspase8->BID Caspase3 Caspase-3 Caspase8->Caspase3 Activation tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 with Cytochrome c, forms Apoptosome Apoptosome Apoptosome Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Resistance_Troubleshooting_Workflow Start Decreased Sensitivity to This compound Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Efflux Increased Drug Efflux? Investigate->Efflux Hypothesis A Apoptosis Altered Apoptosis? Investigate->Apoptosis Hypothesis B Signaling Pro-survival Signaling? Investigate->Signaling Hypothesis C EffluxTest Drug Accumulation Assay Western Blot (P-gp) Efflux->EffluxTest ApoptosisTest Annexin V Assay Western Blot (Bcl-2, Bax) Apoptosis->ApoptosisTest SignalingTest Western Blot (p-Akt) Signaling->SignalingTest Overcome Develop Strategy to Overcome Resistance EffluxTest->Overcome ApoptosisTest->Overcome SignalingTest->Overcome EffluxStrategy Co-administer with Efflux Pump Inhibitor Overcome->EffluxStrategy ApoptosisStrategy Co-administer with Bcl-2 Inhibitor Overcome->ApoptosisStrategy SignalingStrategy Co-administer with Pathway Inhibitor Overcome->SignalingStrategy

Caption: Experimental workflow for troubleshooting this compound resistance.

Logical_Relationship_Resistance_Mechanisms Resistance This compound Resistance ReducedIntracellularConc Reduced Intracellular Drug Concentration Resistance->ReducedIntracellularConc ReducedApoptosis Reduced Apoptosis Resistance->ReducedApoptosis IncreasedSurvival Increased Cell Survival Resistance->IncreasedSurvival EffluxPumps Increased Efflux Pumps (e.g., P-gp) EffluxPumps->ReducedIntracellularConc leads to AntiApoptotic Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->ReducedApoptosis leads to ProApoptotic Downregulation of Pro-apoptotic Proteins (e.g., Bax) ProApoptotic->ReducedApoptosis leads to SurvivalPathways Activation of Pro-survival Pathways (e.g., PI3K/Akt) SurvivalPathways->IncreasedSurvival leads to

Caption: Logical relationships between potential resistance mechanisms.

References

Navigating the Uncharted Territory of Ganosinensic Acid C: A Guide to Establishing Animal Dosing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals embarking on in vivo studies with Ganosinensic acid C, this guide provides a foundational framework for refining animal dosing protocols. As a novel triterpenoid (B12794562) compound isolated from Ganoderma lucidum, specific data on its pharmacokinetics and toxicology in animal models is not yet available in the public domain. This resource offers general principles and a structured approach to de novo dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published animal dosing data for this compound. Where should I start?

A1: It is correct that, to date, no specific in vivo dosing, pharmacokinetic, or toxicology data for this compound has been published. Therefore, you will need to conduct initial dose-range finding and toxicity studies. The initial approach should be based on its known in vitro activity and data from structurally similar compounds, such as other ganoderic acids.

Q2: What are the initial steps for determining a starting dose for a first-in-animal study?

A2: A common starting point is to use the in vitro IC50 values. This compound has reported IC50 values of 10.5 µM against the 95D human metastatic lung cancer cell line and 13.2 µM against the HeLa cervical cancer cell line[1]. These can be used for an initial estimation of a potential therapeutic concentration, which can then be extrapolated to an in vivo starting dose. However, this is a theoretical starting point and must be validated through careful in vivo studies.

Q3: What type of initial in vivo studies should be conducted?

A3: The primary studies to establish a dosing protocol for a new chemical entity like this compound include:

  • Maximum Tolerated Dose (MTD) Study: This is a critical first step to identify the highest dose that does not cause unacceptable toxicity.

  • Dose-Ranging Study: This helps to identify a range of doses that are both safe and potentially efficacious.

  • Pharmacokinetic (PK) Study: This will determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High toxicity or mortality at calculated starting dose. - In vitro to in vivo extrapolation was inaccurate.- The chosen animal model is particularly sensitive to the compound.- Immediately halt the study at that dose level.- Reduce the starting dose by a significant factor (e.g., 10-fold) and begin a new dose-escalation study.- Re-evaluate the allometric scaling calculations.
No observable efficacy at the Maximum Tolerated Dose (MTD). - The compound has low bioavailability.- The compound is rapidly metabolized and cleared.- The chosen animal model for the disease is not appropriate.- Conduct a pharmacokinetic (PK) study to understand the exposure levels.- Consider alternative routes of administration (e.g., intravenous if oral bioavailability is low).- Evaluate the formulation to enhance solubility and absorption.
High variability in animal response at the same dose level. - Issues with drug formulation and homogeneity.- Inconsistent administration technique.- Genetic variability within the animal colony.- Ensure the formulation is homogenous and stable.- Standardize the administration procedure (e.g., gavage volume, injection site).- Increase the number of animals per group to improve statistical power.

Experimental Protocols: A General Framework

The following represents a generalized workflow for establishing an initial dosing regimen for this compound.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Dose Prediction & Formulation cluster_2 In Vivo Toxicity Studies cluster_3 Pharmacokinetic Profiling cluster_4 Efficacy Testing in_vitro Determine IC50 in relevant cancer cell lines dose_calc Initial in vivo dose estimation in_vitro->dose_calc Inform starting dose formulation Develop stable, biocompatible formulation dose_calc->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd acute_tox Acute Toxicity Study mtd->acute_tox pk_study Single-dose Pharmacokinetic (PK) Study acute_tox->pk_study Establish safe dose range efficacy Xenograft/Orthotopic Model Efficacy Study pk_study->efficacy Inform dosing frequency

Figure 1: Generalized workflow for establishing an in vivo dosing protocol for a novel compound.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is not fully elucidated, many triterpenoids from Ganoderma lucidum are known to interfere with key cancer signaling pathways. A hypothetical inhibitory pathway is diagrammed below.

Signaling_Pathway cluster_pathway Hypothesized Cancer Cell Signaling GAC This compound PI3K PI3K GAC->PI3K Inhibits NFkB NF-κB GAC->NFkB Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Cell Proliferation mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition

Figure 2: A hypothetical signaling pathway illustrating potential inhibitory targets of this compound in cancer cells.

Disclaimer: The information provided is for guidance purposes only and is based on general principles of pharmacology and toxicology. All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of laboratory animals. The diagrams represent hypothetical workflows and pathways and are not based on published data for this compound.

References

Technical Support Center: Enhancing Ganosinensic Acid C Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of Ganosinensic acid C.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its bioavailability challenges.

Q1: What is this compound and what are its physicochemical properties?

A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma species. Like many triterpenoids, it exhibits poor aqueous solubility, which is a primary factor contributing to its low oral bioavailability.[1][2] Triterpenoids are often lipophilic and may have high molecular weights, further hindering their absorption across the gastrointestinal tract.[1][2] While specific data for this compound is limited, related compounds like Ganosinensic acid A (Molecular Formula: C27H38O6, Molecular Weight: 458.6 g/mol ) and Ganosinensic acid B (Molecular Formula: C30H42O7, Molecular Weight: 514.6 g/mol ) provide insight into the general characteristics of this compound class.[3][4]

Q2: Why is the oral bioavailability of this compound expected to be low?

A2: The low oral bioavailability of this compound is multifactorial, stemming from several key challenges:

  • Poor Aqueous Solubility: As a lipophilic compound, it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[1][5]

  • Low Permeability: Its structural complexity and potentially high molecular weight can limit its ability to permeate across the intestinal epithelial cell membranes.[6]

  • Presystemic Metabolism: The compound may be subject to degradation by gastric acid or metabolism by cytochrome P450 enzymes in the gut wall and liver (first-pass effect).[7]

  • P-glycoprotein (P-gp) Efflux: Triterpenoids can be substrates for efflux pumps like P-glycoprotein, which actively transport the compound out of intestinal cells and back into the lumen, reducing net absorption.[8][9][10][11]

Q3: What are the primary formulation strategies to enhance the bioavailability of compounds like this compound?

A3: Several innovative formulation strategies can be employed to overcome the challenges associated with poorly soluble and/or permeable drugs.[5][12] The most common approaches include:

  • Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can keep the drug in a solubilized state.[1][13]

  • Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[12][14] Niosomes, which are vesicles made from non-ionic surfactants, are a promising option due to their stability and ability to encapsulate both hydrophilic and hydrophobic drugs.[15][16][17]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[13]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during formulation development and evaluation.

Troubleshooting Experimental Challenges

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE%) in Niosome Formulation 1. Inappropriate surfactant to cholesterol ratio.2. Drug leakage during preparation.3. Incorrect hydration temperature or time.4. Unsuitable surfactant type (HLB value).1. Optimize the molar ratio of surfactant to cholesterol. A 1:1 ratio is often a good starting point.[17]2. Ensure the hydration temperature is above the gel-liquid transition temperature (Tc) of the surfactant.[18]3. Select a non-ionic surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 4-8 for vesicle formation).[15]4. Modify the hydration medium's pH or ionic strength.[18]
Inconsistent or Biphasic In Vitro Drug Release Profile 1. Presence of unencapsulated ("free") drug.2. Burst release from drug adsorbed on the nanoparticle surface.3. Issues with the in vitro release testing method (e.g., dialysis membrane binding, loss of sink conditions).[19][20][21]1. Purify the niosomal suspension post-preparation (e.g., via dialysis or gel filtration) to remove free drug.2. Evaluate different release testing methods. The dialysis bag method is common, but sample-and-separate techniques using centrifugal ultrafiltration can offer more accurate results.[22]3. Ensure sink conditions are maintained throughout the experiment by using a sufficiently large volume of release medium or by periodic replacement of the medium.
High Variability in Pharmacokinetic (PK) Data In Vivo 1. Formulation instability in the GI tract.2. Inter-animal physiological differences.3. P-glycoprotein efflux activity limiting absorption.[9][11]1. Assess the stability of your formulation in simulated gastric and intestinal fluids.2. Increase the number of animals per group to improve statistical power.3. Consider co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in a pilot study to determine if efflux is a major barrier. Note that some triterpenoids themselves can modulate P-gp.[8][9]
Precipitation of this compound During Formulation 1. Exceeding the solubility limit in the organic solvent or lipid phase.2. Poor choice of solvent or lipid components.1. Perform solubility studies of this compound in various pharmaceutically acceptable solvents and oils to select the most suitable vehicle.2. During the thin-film hydration method for niosomes, ensure the organic solvent is completely removed to form a uniform, thin film before hydration.[16][18]

Part 3: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes relevant data.

Protocol 1: Preparation of this compound-Loaded Niosomes by Thin-Film Hydration

This method is one of the most common and straightforward techniques for preparing niosomes.[16][18]

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Charge-inducing agent (e.g., Dicetyl phosphate (B84403) for negative charge)

  • Organic solvent (e.g., Chloroform (B151607), Methanol, or a mixture)

  • Aqueous hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound, Span 60, and cholesterol in a suitable volume of chloroform in a round-bottom flask. A common starting molar ratio is 1:1 for surfactant and cholesterol.[17]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure at a temperature of 40-60°C. Continue until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

  • Film Drying: Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual organic solvent.

  • Hydration: Hydrate the thin film by adding the aqueous buffer pre-heated to a temperature above the Tc of the surfactant (e.g., 60°C for Span 60). Agitate the flask by hand or using a vortex mixer until the film is fully dispersed and a milky suspension of multilamellar vesicles (MLVs) is formed.[16]

  • Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs), the niosomal suspension can be subjected to probe sonication or high-pressure homogenization.[16]

  • Purification: Separate the unencapsulated drug from the niosomes by centrifugation, dialysis, or gel filtration.

  • Characterization: Analyze the resulting niosomes for particle size, zeta potential, morphology (TEM), and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This method is widely used to assess the release profile of a drug from a nano-formulation.[20][21]

Materials:

  • This compound-loaded niosome suspension

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, potentially with a small amount of surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or magnetic stirrer

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Loading: Pipette a known volume (e.g., 1-2 mL) of the purified niosomal suspension into the dialysis bag and securely seal both ends.

  • Immersion: Place the sealed bag into a vessel containing a defined volume of release medium (e.g., 100 mL) to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking water bath maintained at 37°C with continuous, gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replacement: Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Representative Pharmacokinetic Data

Table 1: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration in Rats

Parameter Free this compound Suspension This compound Niosomes Fold Increase
Cmax (ng/mL) 150 ± 25750 ± 905.0
Tmax (h) 4.0 ± 1.02.5 ± 0.5-
AUC₀₋₂₄ (ng·h/mL) 980 ± 1507350 ± 8007.5
Relative Bioavailability (%) -750%-

Data are presented as mean ± SD. AUC: Area Under the Curve; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Part 4: Visualizations (Diagrams)

This section provides diagrams to illustrate key workflows and mechanisms.

G cluster_start Phase 1: Initial Assessment cluster_solubility Solubility-Limited cluster_permeability Permeability-Limited cluster_metabolism Metabolism/Efflux-Limited cluster_eval Phase 2: Evaluation Start Start: Low Bioavailability of this compound Problem Identify Primary Barrier Start->Problem Sol_Strategy Select Strategy: - Nanoparticles (Niosomes) - Solid Dispersion - Lipid Formulation (SEDDS) Problem->Sol_Strategy Poor Solubility Perm_Strategy Select Strategy: - Nanocarriers to protect drug - Use of permeation enhancers Problem->Perm_Strategy Poor Permeability Meta_Strategy Select Strategy: - Nanocarriers to bypass P-gp - Co-administer P-gp inhibitor Problem->Meta_Strategy High First-Pass/Efflux Eval Formulate & Characterize (Size, EE%, Stability) Sol_Strategy->Eval Perm_Strategy->Eval Meta_Strategy->Eval InVitro In Vitro Release Study Eval->InVitro InVivo In Vivo PK Study InVitro->InVivo

Caption: Troubleshooting workflow for enhancing this compound bioavailability.

G cluster_prep Niosome Preparation Steps cluster_result Resulting Structure A 1. Dissolve Drug, Surfactant, Cholesterol in Organic Solvent B 2. Evaporate Solvent to form Thin Film A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Niosome Suspension C->D Niosome GAC-Loaded Niosome D->Niosome Yields

Caption: Experimental workflow for preparing this compound-loaded niosomes.

G cluster_membrane Intestinal Epithelial Cell cluster_blood Systemic Circulation FreeDrug Free GAC Pgp P-gp Efflux Pump FreeDrug->Pgp Absorption Niosome Niosome-Encapsulated GAC AbsorbedNiosome Absorbed Niosome Niosome->AbsorbedNiosome Enhanced Uptake (Endocytosis) Pgp->FreeDrug Efflux ReleasedDrug Intracellular GAC AbsorbedNiosome->ReleasedDrug Intracellular Release Blood GAC in Bloodstream ReleasedDrug->Blood Enters Circulation

Caption: Mechanism of niosomes bypassing P-glycoprotein efflux for enhanced absorption.

References

Technical Support Center: Minimizing Off-Target Effects of Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action and off-target profile of Ganosinensic acid C are limited in publicly available scientific literature. This guide provides recommendations based on the broader class of Ganoderma triterpenoids, to which this compound belongs. Researchers are strongly encouraged to validate these strategies and findings within their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the reported biological activities and potential primary targets of this compound and related Ganoderma triterpenoids?

Ganoderma triterpenoids, including ganoderic and lucidenic acids, are known to possess a wide range of biological activities.[1][2] Their most frequently reported effects are anti-inflammatory and anti-cancer.[3][4] The anti-inflammatory properties are often linked to the inhibition of the NF-κB signaling pathway.[3] Anti-cancer activities are attributed to various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as the suppression of metastasis and angiogenesis.[4]

Q2: What are the most probable off-target interactions for this compound?

Based on studies of related Ganoderma triterpenoids, a primary concern for off-target effects is the interaction with cytochrome P450 (CYP) enzymes.[5] Inhibition of these metabolic enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapies.[5] Specifically, various Ganoderma triterpenoids have demonstrated inhibitory effects on key drug-metabolizing enzymes such as CYP3A4, CYP2C9, CYP2C19, and CYP1A2.[5] Given their sterol-like core structure, another potential class of off-targets includes nuclear receptors and other enzymes involved in steroid biosynthesis and signaling.

Q3: How can I proactively identify potential off-target effects of this compound before extensive experimentation?

A proactive approach combining computational and in vitro methods is recommended:

  • In Silico Profiling: Utilize computational platforms to screen the structure of this compound against databases of known protein targets. This can provide an initial list of potential off-targets to investigate further.

  • In Vitro Off-Target Panels: The most direct method is to screen the compound against commercially available off-target panels. Based on the known activities of related compounds, panels for cytochrome P450 enzymes, nuclear receptors, and a broad kinase panel would be a logical starting point.

Troubleshooting Guides

Issue 1: I'm observing inconsistent or unexpected phenotypes in my cell-based assays.

Unexpected results in cell-based assays can arise from off-target activities, issues with the compound itself, or experimental artifacts.

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Use analytical techniques such as HPLC, mass spectrometry, and NMR to verify the identity and purity of your this compound sample. Impurities can lead to confounding biological effects.

    • Analyze Dose-Response Curves: A complex, non-sigmoidal dose-response curve may suggest that the compound is interacting with multiple targets at different affinities.

    • Employ a Structurally Unrelated Control: Use a known inhibitor of the intended target that is structurally distinct from this compound. If this control compound recapitulates the expected phenotype without the unexpected effects, it strengthens the hypothesis of an off-target liability for this compound.

    • Utilize a Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target within the complex environment of a cell.

Issue 2: My in vivo studies show toxicity at doses required for efficacy.

A narrow therapeutic window is often a sign of on-target or off-target toxicity.

  • Troubleshooting Steps:

    • Conduct a Maximum Tolerated Dose (MTD) Study: A systematic MTD study will help define the upper limits of safe dosing.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating the compound's concentration in plasma and tissues with both efficacy and toxicity markers can help determine if the toxicity is exposure-dependent and linked to the on-target or a potential off-target effect.

    • Comprehensive Off-Target Screening: If not previously performed, a broad in vitro safety panel can help identify potential protein interactions that may be responsible for the observed in vivo toxicity.

    • Consider Structural Analogs: If off-target activity is confirmed, medicinal chemistry efforts to synthesize and test analogs of this compound may identify compounds with improved selectivity and a better safety profile.

Quantitative Data Summary

Compound IDOff-Target EnzymeIC50 (µM)Reference
Triterpenoid (B12794562) 25CYP3A44.78[5]
Triterpenoid 25CYP2C911.37[5]
Triterpenoid 25CYP2C1915.40[5]
Triterpenoid 25CYP2B625.28[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification

This protocol provides a framework for assessing the direct binding of this compound to a protein target in a cellular environment. Optimization for specific cell lines and targets is necessary.

  • Cell Culture and Treatment:

    • Grow the selected cell line to approximately 80% confluency.

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined duration to allow for cellular uptake and target binding.

  • Harvesting and Heat Challenge:

    • Harvest the cells and wash with PBS to remove any unbound compound.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Apply a temperature gradient to the samples for 3 minutes using a thermal cycler (e.g., from 40°C to 65°C). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells using repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using a quantitative method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble target protein against the temperature.

    • A shift of the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates thermal stabilization of the target protein, confirming direct binding.

Visualizations

signaling_pathway cluster_pathway Potential Anti-inflammatory Mechanism of Ganoderma Triterpenoids LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Genes Induces Transcription Gano Ganoderma Triterpenoids (e.g., this compound) Gano->IKK Inhibits experimental_workflow cluster_discovery Phase 1: Off-Target Prediction & Identification cluster_validation Phase 2: Cellular & Biochemical Validation cluster_mitigation Phase 3: Mitigation Strategy in_silico In Silico Screening in_vitro In Vitro Panel Screening (CYPs, Kinases) in_silico->in_vitro Guide Selection hits Identify Potential Off-Targets ('Hits') in_vitro->hits biochem Biochemical Assays (IC50 of Hits) hits->biochem Validate cetsa Cellular Target Engagement (CETSA) biochem->cetsa phenotype Phenotypic Assays (Confirm Cellular Effect) cetsa->phenotype sar Structure-Activity Relationship (SAR) phenotype->sar Inform optimization Lead Optimization (Improve Selectivity) sar->optimization

References

method refinement for consistent Ganosinensic acid C results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ganosinensic acid C. The aim is to ensure consistent and reliable experimental results through refined methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for obtaining this compound from Ganoderma species?

A1: Ultrasound-Assisted Extraction (UAE) is a highly effective method for extracting triterpenoids like this compound from Ganoderma fruiting bodies.[1][2] This technique utilizes ultrasonic waves to disrupt the fungal cell walls, enhancing solvent penetration and improving extraction efficiency. For optimal results, use 80-95% ethanol (B145695) as the extraction solvent.[1][3][4]

Q2: I am observing low yields of this compound in my extracts. What are the potential causes and solutions?

A2: Low extraction yields can stem from several factors:

  • Suboptimal Solvent Concentration: The concentration of ethanol can significantly impact extraction efficiency. It is advisable to test a range of ethanol concentrations (e.g., 50%, 70%, 80%, 95%) to find the optimum for your specific biomass.[3]

  • Inadequate Solid-to-Liquid Ratio: A low volume of solvent may not be sufficient to fully extract the compound. A common starting point is a ratio between 1:20 and 1:50 (grams of sample to mL of solvent).[3]

  • Inefficient Cell Wall Disruption: Ensure the Ganoderma material is ground to a fine powder (e.g., passing through a 100-mesh sieve) to maximize the surface area for extraction.[3]

  • Lipid Interference (for spores): If you are working with Ganoderma spores, their high lipid content can hinder triterpenoid (B12794562) extraction. A pre-extraction step using a non-polar solvent like n-hexane can effectively remove these lipids.[3]

Q3: What is the standard analytical method for the quantification of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method for analyzing and quantifying this compound and other related triterpenoids from Ganoderma.[5][6][7][8][9] This method typically employs a C18 column and a gradient elution system.

Q4: Which mobile phase composition is recommended for HPLC analysis of this compound?

A4: A gradient mobile phase consisting of acetonitrile (B52724) and acidified water (commonly with 0.1-0.2% acetic acid or formic acid) is generally used.[6][9][10] The acidic modifier helps to sharpen peaks by ensuring the carboxylic acid moieties of the triterpenoids are in a consistent protonation state.

Troubleshooting Guide

HPLC-Related Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between this compound and the silica (B1680970) backbone of the column.Ensure the mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of silanol (B1196071) groups.[11]
Column overload.Reduce the injection volume or dilute the sample.[11]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Mobile phase composition drift.Ensure mobile phase components are thoroughly mixed and degassed.[12] If preparing online, check pump performance.
High Backpressure Blockage in the system (e.g., guard column, inline filter, or column frit).Systematically check components by removing them one by one (starting with the guard column) to identify the source of the blockage.[13]
Buffer precipitation.If using a buffer, ensure it is fully soluble in the mobile phase mixture. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.[13]
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and sample loop.
Late elution of compounds from a previous injection.Increase the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[11]

Data Presentation

Table 1: HPLC Method Validation Parameters for Ganoderic Acid Analysis

This table summarizes typical validation parameters from published methods for ganoderic acids, which can be used as a benchmark for developing a method for this compound.

ParameterTypical Value RangeReference
Linearity (r²) >0.998[4][14]
Limit of Detection (LOD) 0.34 - 2.2 µg/mL[4][14]
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL[4][14]
Precision (RSD) Intra-day: 0.81 - 3.20% Inter-day: 0.40 - 3.67%[4][14]
Accuracy/Recovery 97.09 - 100.79%[4][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Dry the fruiting bodies of Ganoderma sinense at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (to pass a 100-mesh sieve).[3]

  • Extraction:

    • Accurately weigh 1.0 g of the dried powder and transfer it to a suitable flask.

    • Add 50 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:50 (g/mL).[3]

    • Place the flask in an ultrasonic water bath.

  • Sonication:

    • Set the ultrasonic power to approximately 210 W and the temperature to 80°C.[2]

    • Extract for 100 minutes.[2]

  • Post-Extraction:

    • Following extraction, centrifuge the mixture to pellet the solid residue.

    • Carefully collect the supernatant containing the extracted compounds.

    • For quantitative analysis, the supernatant can be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: RP-HPLC Quantification of this compound
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient should be optimized. A starting point could be 20% B, increasing to 80% B over 30-40 minutes.

    • Flow Rate: 0.6 - 1.0 mL/min.[6]

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 5-10 µL.

  • Quantification:

    • Prepare a stock solution of a this compound reference standard in methanol (B129727) or ethanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extracts and quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Drying of Ganoderma Fruiting Bodies (60°C) p2 Grinding to Fine Powder p1->p2 e1 Ultrasound-Assisted Extraction (80% Ethanol, 80°C) p2->e1 e2 Centrifugation e1->e2 e3 Collection of Supernatant e2->e3 a1 Filtration (0.45 µm filter) e3->a1 a2 RP-HPLC-UV Analysis a1->a2 a3 Quantification a2->a3

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_hplc HPLC Issues start Inconsistent Results? q1 Low Yield? start->q1 Check Extraction q2 Poor Peak Shape? start->q2 Check Chromatography q3 Retention Time Shift? start->q3 Check Chromatography a1 Optimize Solvent Conc. & Solid/Liquid Ratio q1->a1 a2 Ensure Fine Powder q1->a2 a3 Pre-extract Lipids (Spores Only) q1->a3 a4 Check Mobile Phase pH q2->a4 a5 Reduce Sample Load q2->a5 a6 Use Column Oven q3->a6 a7 Degas Mobile Phase q3->a7

Caption: Logic diagram for troubleshooting inconsistent results.

References

Validation & Comparative

Ganosinensic Acid C vs. Other Ganoderma Triterpenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ganosinensic acid C and other prominent triterpenoids isolated from Ganoderma species. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways to aid in the evaluation of these compounds for therapeutic development.

Introduction to Ganoderma Triterpenoids

The fruiting bodies of Ganoderma species, particularly Ganoderma lucidum and Ganoderma sinense, are a rich source of structurally diverse triterpenoids, with over 300 identified to date. These compounds, primarily lanostane-type triterpenoids, are recognized as the main contributors to the various medicinal properties of these fungi, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Among the vast array of these molecules, ganoderic acids and lucidumols have been extensively studied. Ganosinensic acids, a class of triterpenoids primarily isolated from Ganoderma sinense, are less characterized, presenting an area of interest for novel therapeutic discovery. This guide focuses on comparing the available data for this compound with other well-researched Ganoderma triterpenoids.

Anticancer Activity

The cytotoxic and antiproliferative effects of Ganoderma triterpenoids against various cancer cell lines are a primary focus of research. While specific quantitative data for this compound is limited, studies on closely related Ganosinensic acids A and B provide some insight.

Comparative Cytotoxicity Data

Published data indicates that Ganosinensic acids A and B exhibit weak cytotoxic activity across a range of human cancer cell lines.[1] In contrast, other Ganoderma triterpenoids, such as Ganoderic acid A and Lucidumol A, have demonstrated more potent cytotoxic effects. The following table summarizes the available data.

CompoundCell LineAssayIC50 / EffectReference
Ganosinensic acids A & B HL-60, SMMC-7721, A-549, MCF-7, SW480Not specifiedWeak cytotoxicity[1]
Ganoderic acid A HepG2 (Liver)CCK-8187.6 µM (24h)[2]
SMMC7721 (Liver)CCK-8158.9 µM (24h)[2]
Bel7402 (Liver)Cytotoxicity7.25 µM[3]
P388 (Leukemia)Cytotoxicity7.25 µM[3]
SGC7901 (Gastric)Cytotoxicity7.25 µM[3]
Lucidumol A Colorectal Cancer CellsCell SurvivalEfficiently suppressed metastatic potential at low concentrations[4]
Ethyl Lucidenate A HL-60 (Leukemia)MTTIC50: 25.98 µg/mL[3]
CA46 (Lymphoma)MTTIC50: 20.42 µg/mL[3]

Note: The term "weak cytotoxicity" for Ganosinensic acids A & B is as reported in the literature and lacks specific IC50 values, making a direct quantitative comparison challenging.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ganoderic acid A) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Triterpenoids A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Several Ganoderma triterpenoids have been shown to possess anti-inflammatory properties.

Comparative Anti-inflammatory Data

While specific data for this compound is not available, studies on triterpenoid (B12794562) extracts from Ganoderma sinense indicate anti-inflammatory potential. For comparison, data for Ganoderic acid A is presented.

Compound/ExtractCell LineAssayEffectReference
Ganoderma sinense Triterpenoids RAW264.7 MacrophagesNO ProductionLanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid showed potent inhibition (IC50: 0.6 ± 0.1 μM)[5]
Ganoderic acid A BV2 MicrogliaPro-inflammatory CytokinesSignificantly inhibited LPS-induced TNF-α, IL-1β, and IL-6 secretion[6]
Signaling Pathway: NF-κB Inhibition

A common mechanism for the anti-inflammatory effects of Ganoderma triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates Ganosinensic_Acid_C Ganoderma Triterpenoids (e.g., this compound) Ganosinensic_Acid_C->IKK inhibits

Inhibition of NF-κB Pathway by Ganoderma Triterpenoids
Experimental Protocol: Western Blot for Inflammatory Markers

Western blotting is used to detect the expression levels of key inflammatory proteins.

  • Cell Culture and Lysis: Culture RAW264.7 macrophages, stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compound. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Hepatoprotective Activity

The liver-protective effects of Ganoderma extracts are well-documented in traditional medicine. Modern research aims to identify the specific triterpenoids responsible for these effects.

Comparative Hepatoprotective Data

Specific hepatoprotective data for this compound is currently unavailable. However, studies on total triterpenoid extracts from Ganoderma species, including G. sinense, have demonstrated protective effects against toxin-induced liver cell damage.[7]

Compound/ExtractCell LineToxinAssayProtective EffectReference
Ganoderma Triterpenoids (GTs) HepG2t-BHPMTT, ALT, AST, LDHIncreased cell viability, decreased liver enzyme leakage[2]
Ganoderic acid A MiceAlcoholLiver index, serum lipids, liver enzymesAlleviated alcohol-induced liver injury
Meroterpenoids from G. sinense LO2 (normal liver)H₂O₂Cell viability, ROS, Caspase-3Protected against oxidative damage and apoptosis[7]
Experimental Protocol: Hepatoprotective Assay in HepG2 Cells

This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

  • Cell Culture: Culture HepG2 cells in a 96-well plate to 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

  • Toxin Induction: Induce cellular damage by adding a hepatotoxin such as tert-butyl hydroperoxide (t-BHP) or carbon tetrachloride (CCl₄) and incubate for a further 4-24 hours.

  • Viability and Enzyme Assays:

    • Assess cell viability using the MTT assay as described previously.

    • Collect the cell culture supernatant to measure the activity of released liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available kits.

  • Data Analysis: Compare the cell viability and enzyme levels in the treated groups to the toxin-only control group to determine the hepatoprotective effect.

Hepatoprotective_Assay_Workflow cluster_workflow Hepatoprotective Assay Workflow A Culture HepG2 Cells B Pre-treat with Triterpenoids A->B C Induce Damage (e.g., t-BHP) B->C D Incubate C->D E Assess Cell Viability (MTT) D->E F Measure ALT/AST in Supernatant D->F G Evaluate Protective Effect E->G F->G

Workflow for In Vitro Hepatoprotective Assay

Conclusion

This comparative guide highlights the current state of research on this compound and other Ganoderma triterpenoids. While Ganoderic acid A and Lucidumol A have demonstrated significant anticancer, anti-inflammatory, and hepatoprotective activities with supporting quantitative data, information on this compound remains limited. Preliminary data suggests that related Ganosinensic acids possess weak cytotoxicity. The lack of robust data for this compound underscores the need for further investigation into its biological activities to fully understand its therapeutic potential. Researchers are encouraged to utilize the provided experimental protocols to explore the efficacy of this compound and other novel Ganoderma triterpenoids. The diverse chemical structures within this class of compounds offer a promising avenue for the discovery of new drug candidates.

References

A Comparative Analysis of the Anti-Tumor Efficacy of Ganosinensic Acid C and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activities of Ganosinensic acid C, a natural triterpenoid (B12794562), and paclitaxel (B517696), a widely used chemotherapeutic agent. The following sections detail their mechanisms of action, present comparative quantitative data on their efficacy, outline the experimental protocols used for these assessments, and visualize the key signaling pathways involved.

Introduction to the Compounds

This compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma sinense, also known as Lingzhi. Triterpenoids from Ganoderma species are recognized for a variety of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.

Paclitaxel is a well-established anti-cancer drug, originally derived from the Pacific yew tree, Taxus brevifolia. It is a potent mitotic inhibitor used in the treatment of numerous cancers, including ovarian, breast, lung, and cervical cancers.

Quantitative Comparison of Anti-Tumor Activity

The cytotoxic effects of this compound and paclitaxel have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, is a key parameter in these assessments.

CompoundCancer Cell LineCell TypeIC50 ValueIncubation Time (h)
This compound 95DHuman Lung Carcinoma10.5 µMNot Specified
HeLaHuman Cervical Carcinoma13.2 µMNot Specified
Paclitaxel Non-Small Cell Lung Cancer (NSCLC) linesHuman Lung CarcinomaMedian: 0.027 µM (range can be wide)120
HeLaHuman Cervical Carcinoma~2.5 - 10 nM24
HeLa (paclitaxel-resistant)Human Cervical Carcinoma~8.070 µM48

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation time and specific cell line passage number. The data presented is compiled from multiple sources to provide a general overview.

Mechanisms of Anti-Tumor Action

This compound (Inferred from Ganoderma Triterpenoids)

While specific mechanistic studies on this compound are limited, the anti-cancer activities of triterpenoids from Ganoderma species are well-documented and are believed to involve:

  • Induction of Apoptosis: Ganoderma triterpenoids have been shown to trigger programmed cell death in cancer cells. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phases, thereby inhibiting cancer cell proliferation.

  • Modulation of Signaling Pathways: The anti-tumor effects are orchestrated through the modulation of key intracellular signaling pathways, including:

    • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, which is often constitutively active in cancer cells, can lead to decreased cell survival and proliferation.

    • MAPK/ERK Signaling Pathway: Modulation of this pathway can either promote or inhibit apoptosis, depending on the cellular context and the nature of the stimulus.

    • PI3K/Akt Signaling Pathway: Inhibition of the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is a common mechanism for anti-cancer agents.

Paclitaxel

Paclitaxel's primary mechanism of action is well-established:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation.

  • Mitotic Arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle and properly segregate chromosomes.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.

  • Signaling Pathway Involvement: Paclitaxel-induced apoptosis is also associated with the modulation of various signaling pathways, including the activation of pro-apoptotic pathways and the inhibition of survival signals.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anti-tumor activity of Ganoderma triterpenoids (as an inference for this compound) and paclitaxel.

Ganosinensic_Acid_C_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway GAC This compound (Ganoderma Triterpenoid) IKK IKK GAC->IKK inhibits Ras Ras GAC->Ras modulates PI3K PI3K GAC->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proliferation_Survival ↓ Proliferation & ↓ Survival Genes NFkB_nuc->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis_MAPK ↑ Apoptosis ERK->Apoptosis_MAPK Akt Akt PI3K->Akt Apoptosis_PI3K ↑ Apoptosis Akt->Apoptosis_PI3K inhibition leads to

Inferred Signaling Pathways for this compound.

Paclitaxel_Signaling cluster_apoptosis_pathway Apoptotic Signaling Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds & stabilizes Stable_MT Stabilized Microtubules Microtubules->Stable_MT Mitotic_Spindle Mitotic Spindle Disruption Stable_MT->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Mechanism of Action and Apoptotic Signaling for Paclitaxel.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-tumor activity of compounds like this compound and paclitaxel.

Cell Viability Assay (MTT Assay) for IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or paclitaxel). Control wells with untreated cells and vehicle controls (e.g., DMSO) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan (e.g., with DMSO) E->F G Read absorbance (~570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at a concentration around its IC50 value for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in a binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells) are added to the cell suspension. The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate the cell populations.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Fixation: Cells are treated with the test compound. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: A histogram of DNA content is generated, showing distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). The percentage of cells in each phase is calculated.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-tumor activity, albeit through different primary mechanisms. Paclitaxel is a potent microtubule-stabilizing agent that induces mitotic arrest, with IC50 values typically in the nanomolar to low micromolar range for sensitive cell lines. This compound, a representative of Ganoderma triterpenoids, likely exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest through the modulation of multiple signaling pathways, with reported IC50 values in the low micromolar range.

The data suggests that while paclitaxel is generally more potent at lower concentrations, this compound and other Ganoderma triterpenoids represent a promising class of natural compounds with multi-targeted anti-cancer effects that warrant further investigation. This guide provides a foundational comparison to aid researchers in the exploration and development of novel anti-cancer therapies.

A Comparative Analysis of the Anti-Cancer Mechanisms of Ganosinensic Acid C Analogs: A Focus on Apoptosis and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific experimental data on the mechanism of action for Ganosinensic acid C remains to be fully elucidated in publicly available literature, significant research has been conducted on structurally similar and functionally related compounds. This guide provides a comparative analysis of the anti-cancer mechanisms of two such compounds, Carnosic Acid and Gallic Acid. These compounds serve as valuable illustrative examples for researchers and drug development professionals investigating novel therapeutic agents. This comparison focuses on their validated effects on apoptosis, cell cycle progression, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Comparative Quantitative Data

The following tables summarize the quantitative effects of Carnosic Acid and Gallic Acid on cancer cell lines, providing a basis for comparing their potency and mechanisms of action.

Table 1: Cytotoxicity and Cell Cycle Arrest

CompoundCell LineIC50 (µM)Cell Cycle Phase ArrestKey Molecular ChangesReference
Carnosic Acid Caco-223G2/MReduction in Cyclin A levels[1]
Gallic Acid OVCAR-3~20S and G2Increase in S and G2 phase cells[2]
A2780/CP70>20S and G2Increase in S and G2 phase cells[2]

Table 2: Induction of Apoptosis

CompoundCell LineApoptosis AssayKey FindingsReference
Carnosic Acid HCT116Not SpecifiedInduction of p53 and Bax, inhibition of Mdm2, Bcl-2, and Bcl-xl, activation of caspase-9 and -3.[3]
Gallic Acid OVCAR-3Hoechst 33342 staining, Annexin V/PI Flow CytometryIncreased chromatin condensation and nucleus shrinkage. Total apoptotic rate increased from 5.34% to 21.42% with 20 µM GA.[2][4]
A2780/CP70Hoechst 33342 staining, Annexin V/PI Flow CytometryIncreased chromatin condensation and nucleus shrinkage. Total apoptotic rate increased from 8.01% to 17.69% with 20 µM GA.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Carnosic Acid and Gallic Acid, along with a typical experimental workflow for validating the mechanism of action of such compounds.

cluster_CA Carnosic Acid Pathway cluster_GA Gallic Acid Pathway CA Carnosic Acid ROS ↑ ROS Generation CA->ROS JAK2_STAT3 JAK2/Src-STAT3 Signaling (Inhibition) ROS->JAK2_STAT3 p53_pathway ↑ p53 Induction ROS->p53_pathway Mitochondria Mitochondrial Pathway p53_pathway->Mitochondria Caspases ↑ Caspase Activation Mitochondria->Caspases Apoptosis_CA Apoptosis Caspases->Apoptosis_CA GA Gallic Acid p53_GA ↑ p53 Expression GA->p53_GA p21 ↑ p21 Expression p53_GA->p21 Bax_Bad ↑ Bax/Bad Expression p53_GA->Bax_Bad Cdc2_CyclinB Cdc2-Cyclin B Complex (Inhibition) p21->Cdc2_CyclinB CellCycleArrest S/G2 Phase Arrest Cdc2_CyclinB->CellCycleArrest Caspase3 ↑ Caspase-3 Activation Bax_Bad->Caspase3 Apoptosis_GA Apoptosis Caspase3->Apoptosis_GA

Caption: Comparative signaling pathways of Carnosic Acid and Gallic Acid in inducing apoptosis and cell cycle arrest.

start Treat Cancer Cells with Test Compound cell_viability Cell Viability Assay (e.g., MTT, ³H-thymidine) start->cell_viability ic50 Determine IC50 cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) ic50->apoptosis western_blot Western Blot Analysis cell_cycle->western_blot apoptosis->western_blot pathway_elucidation Elucidate Signaling Pathway western_blot->pathway_elucidation

Caption: General experimental workflow for validating the mechanism of action of an anti-cancer compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Cell Viability Assay (³H-Thymidine Incorporation)
  • Objective: To determine the anti-proliferative effect of the test compound.

  • Methodology:

    • Seed Caco-2 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., Carnosic Acid) for a specified duration (e.g., 20 hours).

    • Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation into newly synthesized DNA.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.[1]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the test compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells (e.g., OVCAR-3, A2780/CP70) with the test compound (e.g., Gallic Acid at 20 µM) for a specified time (e.g., 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[2]

Apoptosis Assessment
  • A. Hoechst 33342 Staining:

    • Objective: To visualize nuclear morphology changes characteristic of apoptosis.

    • Methodology:

      • Grow cells on coverslips and treat with the test compound (e.g., Gallic Acid) for 48 hours.

      • Wash the cells with PBS and stain with Hoechst 33342 solution.

      • Observe the cells under a fluorescence microscope, looking for chromatin condensation and nuclear fragmentation.[2][4]

  • B. Annexin V/Propidium Iodide (PI) Flow Cytometry:

    • Objective: To quantify the percentage of apoptotic and necrotic cells.

    • Methodology:

      • Treat cells with the test compound as described above.

      • Harvest the cells and resuspend them in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

      • Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Methodology:

    • Treat cells with the test compound and lyse them to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., Cyclin A, Cyclin B1, p53, Bax, Caspase-3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

This guide provides a comparative overview of the mechanisms of action for Carnosic Acid and Gallic Acid, serving as a model for the validation of this compound and other novel anti-cancer compounds. The presented data and protocols highlight the importance of a multi-faceted experimental approach to thoroughly characterize the effects of a compound on cancer cell proliferation, cell cycle progression, and apoptosis. Future research should aim to generate specific data for this compound to accurately place it within the context of these and other related natural products.

References

comparative analysis of Ganosinensic acid C and other HIV protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ganosinensic acid C and other established HIV protease inhibitors. The content is intended for an audience with a professional background in scientific research and drug development, offering a detailed examination of experimental data, methodologies, and the broader context of HIV therapeutics.

Executive Summary

This compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated inhibitory activity against HIV-1 protease. This places it within a class of compounds of interest for the development of novel antiretroviral therapies. This guide compares the reported efficacy of this compound and related triterpenoids with that of several FDA-approved HIV protease inhibitors, providing available quantitative data and outlining the experimental protocols used for their evaluation.

Introduction to HIV Protease and its Inhibition

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle.[1] It is an aspartic protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes, a process essential for the production of infectious virions.[1] Inhibition of this enzyme blocks the maturation of the virus, rendering it non-infectious.[1] Consequently, HIV protease has been a major target for antiretroviral drug development.

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are typically competitive inhibitors that bind to the active site of the enzyme, preventing it from processing the viral polyproteins.[1] This leads to the release of immature and non-infectious viral particles.

Comparative Efficacy of HIV Protease Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound's structural analogs from Ganoderma species and a selection of FDA-approved HIV protease inhibitors against HIV-1 protease. Due to the lack of a specific published IC50 value for this compound against HIV-1 protease, data for structurally similar triterpenoids from the same genus are presented as a proxy.

Table 1: In Vitro Anti-HIV-1 Protease Activity of Triterpenoids from Ganoderma Species

CompoundSource OrganismIC50 (µM)Reference
Ganoderic acid βGanoderma lucidum20-90[2][3]
Lucidumol BGanoderma lucidum20-90[2][3]
GanodermanondiolGanoderma lucidum20-90[2][3][4]
GanodermanontriolGanoderma lucidum20-90[2][3]
Ganolucidic acid AGanoderma lucidum20-90[2][3]
Ganoderic acid BGanoderma lucidum170-230[5]
Ganoderiol BGanoderma lucidum170-230[5]
Ganoderic acid C1Ganoderma lucidum170-230[5]

Table 2: In Vitro Anti-HIV-1 Protease Activity of Selected FDA-Approved Inhibitors

InhibitorTrade NameIC50 (nM)Reference
SaquinavirInvirase0.45[6]
RitonavirNorvir1.5[6]
IndinavirCrixivan0.94[6]
NelfinavirViracept2.0[6]
AmprenavirAgenerase0.6[6]
LopinavirKaletra1.3[6]
AtazanavirReyataz2.6[6]
DarunavirPrezista0.0033[6]

Experimental Protocols

The determination of the inhibitory concentration (IC50) of compounds against HIV-1 protease is a critical step in the evaluation of their potential as therapeutic agents. Below are generalized methodologies for key experiments cited in the literature.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is a common method for screening potential HIV-1 protease inhibitors in a high-throughput format.

Principle: The assay utilizes a synthetic peptide substrate that is quenched until it is cleaved by HIV-1 protease, releasing a fluorescent signal. The presence of an inhibitor prevents or reduces this cleavage, resulting in a lower fluorescent signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Test compounds (e.g., this compound, other inhibitors)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • In a 96-well plate, add the assay buffer, recombinant HIV-1 protease, and the diluted test compounds or controls.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV Activity Assay

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.

Principle: This method measures the inhibition of viral replication in a susceptible cell line (e.g., MT-4 cells) by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., an approved antiretroviral drug)

  • p24 antigen ELISA kit

Procedure:

  • Seed the susceptible cells in a multi-well plate.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate for several days to allow for viral replication.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated infected control.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of HIV protease inhibition and a typical experimental workflow for inhibitor screening.

HIV_Protease_Inhibition cluster_0 Normal Viral Maturation cluster_1 Inhibition of Viral Maturation Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Gag-Pol Polyprotein_i Gag-Pol Polyprotein Immature Non-infectious Virion Immature Non-infectious Virion Gag-Pol Polyprotein_i->Immature Non-infectious Virion Assembly of uncleaved proteins HIV_Protease_i HIV_Protease_i Gag-Pol Polyprotein_i->HIV_Protease_i Cleavage Blocked HIV Protease_i HIV Protease Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV_Protease_i Binding

Caption: Mechanism of HIV Protease Inhibition.

Inhibitor_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library High-Throughput Screening High-Throughput Screening (e.g., Fluorometric Assay) Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active End End Hit Identification->End Inactive Cell-Based Assays Cell-Based Assays Dose-Response & IC50 Determination->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Lead Optimization->End

Caption: Experimental Workflow for HIV Protease Inhibitor Screening.

Discussion and Future Directions

The data presented indicate that triterpenoids from Ganoderma species, which are structurally related to this compound, exhibit inhibitory activity against HIV-1 protease, albeit with significantly lower potency (in the micromolar to millimolar range) compared to FDA-approved inhibitors (which are effective in the nanomolar to picomolar range).

While the direct anti-HIV protease activity of this compound requires further quantification, the existing data on related compounds suggest that these natural products could serve as a starting point for the development of new anti-HIV agents. Lead optimization through medicinal chemistry approaches could potentially enhance their potency and pharmacokinetic properties. Future research should focus on:

  • Determining the specific IC50 of this compound against HIV-1 protease.

  • Elucidating the precise binding mode of this compound and related triterpenoids to the HIV-1 protease active site through structural studies (e.g., X-ray crystallography).

  • Conducting structure-activity relationship (SAR) studies to identify key chemical moieties responsible for the inhibitory activity.

  • Evaluating the cytotoxicity and off-target effects of these compounds.

The continuous emergence of drug-resistant HIV strains necessitates the exploration of novel chemical scaffolds for protease inhibitors. Natural products like this compound offer a diverse chemical space for the discovery of next-generation antiretroviral drugs.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Ganosinensic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ganosinensic acid C, a bioactive triterpenoid (B12794562) found in Ganoderma sinense, is essential for quality control, pharmacological research, and the development of novel therapeutics. The selection of a robust and reliable analytical method is a critical step in this process. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes data from validated methods for structurally similar ganoderic acids and triterpenoids to offer a representative comparison. This information is intended to assist researchers in selecting the most suitable method based on their specific analytical requirements, such as sensitivity, selectivity, throughput, and available resources.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for HPLC-UV, UPLC-MS/MS, and HPTLC based on studies of ganoderic acids and other triterpenoids.

Validation Parameter HPLC-UV / DAD UPLC-MS/MS HPTLC-Densitometry
Linearity (r²) > 0.999[1][2]> 0.998[3]Good, suitable for quantification
Limit of Detection (LOD) 0.08 - 1.86 µg/mL[1][2]0.66 - 6.55 µg/kg[3]Method-dependent, generally in the ng/band range
Limit of Quantification (LOQ) 0.24 - 6.18 µg/mL[1][2]2.20 - 21.84 µg/kg[3]Method-dependent, generally higher than UPLC-MS/MS
Accuracy (% Recovery) 80 - 110%[1][2]89.1 - 114.0%[3]Typically 99-101% for validated methods[4]
Precision (%RSD) < 2%[2]Intra-day: < 6.8%, Inter-day: < 8.1%[3]< 2% for validated methods
Selectivity Moderate; potential for co-elutionExcellent; based on mass-to-charge ratioGood; separation of multiple components on one plate
Analysis Time Longer run times (e.g., 20-60 min)Shorter run times (e.g., < 10 min)High throughput (multiple samples per plate)
Cost & Complexity Lower cost, less complexHigher cost, more complex instrumentation and operation[5]Lower instrument cost, requires skilled operation

Key Insights:

  • UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for analyzing trace levels of this compound in complex biological matrices.[3][5] Its significantly lower limits of detection and quantification are crucial for pharmacokinetic and metabolomic studies.[3]

  • HPLC-UV is a robust, cost-effective, and widely accessible technique that provides reliable quantification for less complex samples or when the analyte concentration is relatively high.[5] It is well-suited for routine quality control of raw materials and extracts.

  • HPTLC offers the advantage of high throughput, allowing for the simultaneous analysis of numerous samples, which is ideal for screening purposes and fingerprint analysis of herbal extracts.[6]

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of ganoderic acids, which can be adapted and optimized for this compound.

Sample Preparation (General Protocol)

A consistent sample preparation method is crucial for obtaining reliable and reproducible results across different analytical techniques.

  • Extraction: Weigh 1.0 g of powdered Ganoderma sample into a conical tube. Add 20 mL of a suitable solvent (e.g., 80% methanol (B129727) or 95% ethanol).

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature to enhance extraction efficiency.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.[7]

  • Collection & Repetition: Carefully decant the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase or a compatible solvent (e.g., methanol).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an appropriate vial for analysis.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the quantification of triterpenoids.[2][8]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% acetic acid).

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 205 nm or 252 nm, as ganoderic acids typically have UV absorbance in these regions.[9]

  • Injection Volume: 10-20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for complex sample matrices.[3][7]

  • Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.4 mL/min.[10]

  • Ionization Mode: ESI in negative mode (ESI-) is typically used for ganoderic acids.[3]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for this compound.

  • Injection Volume: 1-5 µL.

High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is suitable for qualitative fingerprinting and semi-quantitative or quantitative analysis.[6][11]

  • Instrumentation: HPTLC system with an automatic TLC sampler, developing chamber, and a densitometer/scanner.

  • Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply standards and samples as bands (e.g., 6-8 mm) using an automatic applicator.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v).[11] The chamber should be saturated with the mobile phase vapor for approximately 20 minutes before plate development.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Derivatization: After drying, immerse the plate in a derivatization reagent (e.g., anisaldehyde-sulfuric acid or 10% sulfuric acid in methanol) and heat at 100-105°C for 5-10 minutes to visualize the spots.[6]

  • Densitometric Analysis: Scan the plate under UV light (e.g., 366 nm) or white light after derivatization to quantify the analytes.

Cross-Validation Workflow

Cross-validation demonstrates that two different analytical methods or the same method in different laboratories can produce comparable and reliable data.[12][13] This process is crucial when transferring a method or comparing results from different studies.

Cross-Validation Workflow B Establish Acceptance Criteria (e.g., based on precision, accuracy) C Prepare Identical Sample Sets (Spiked QCs and/or Incurred Samples) B->C D1 Analyze Samples using Method A C->D1 D2 Analyze Samples using Method B C->D2 E Statistically Compare Results (e.g., Bland-Altman plot, t-test) D1->E D2->E F Decision: Are the results comparable? E->F G Methods are Cross-Validated and Interchangeable F->G Yes H Investigate Discrepancies and Re-evaluate F->H No A A A->B

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound is contingent upon the specific research objectives and available resources.

  • For applications demanding high sensitivity and specificity, such as in vivo pharmacokinetic studies or the analysis of complex biological matrices, UPLC-MS/MS is the unequivocal method of choice.

  • For routine quality control, where analyte concentrations are higher and cost-effectiveness is a priority, a well-validated HPLC-UV method can provide accurate and reliable results.

  • When high-throughput screening of multiple samples is required, HPTLC offers a rapid and efficient platform for both qualitative fingerprinting and quantitative estimation.

Ultimately, a thorough validation according to ICH guidelines is imperative for any chosen method to ensure data integrity and reproducibility. Cross-validation should be performed whenever data from different methods or laboratories are to be compared, guaranteeing the consistency and reliability of the scientific findings.

References

Comparative Guide to the Synergistic Effects of Ganosinensic Acid C and Other Ganoderma Triterpenoids with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ganosinensic acid C is a lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. While research on the specific synergistic effects of this compound is not yet available in the public domain, extensive studies on other triterpenoids from Ganoderma lucidum, such as various ganoderic acids, have demonstrated significant synergistic potential when combined with conventional chemotherapeutic agents. This guide provides a comparative overview of the documented synergistic effects of Ganoderma triterpenoids with chemotherapy, offering a predictive framework for the potential of this compound in combination cancer therapy. The data presented for ganoderic acids are based on published experimental findings, while the projections for this compound are hypothetical, based on the established activities of structurally similar compounds.

Quantitative Analysis of Combined Therapeutic Effects

The synergistic effect of combining Ganoderma triterpenoids with chemotherapeutic drugs is often evaluated by measuring the half-maximal inhibitory concentration (IC50) of each agent alone and in combination. A reduction in the IC50 of the chemotherapeutic agent in the presence of the triterpenoid indicates a synergistic or additive effect.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Ganoderma Triterpenoids in Combination with Chemotherapy

TriterpenoidChemotherapy AgentCancer Cell LineIC50 (Triterpenoid Alone)IC50 (Chemotherapy Agent Alone)IC50 (Combination)Fold-change in Chemo EfficacyReference
Ganoderic Acid A Cisplatin (B142131)GBC-SD (Gallbladder)Not specified8.98 µM4.07 µM2.2-fold decrease[1]
Ganoderic Acid T Doxorubicin (B1662922)HeLa (Cervical)15.4 ± 0.6 µg/mL31 ± 4.0 nmol/LSynergistic InteractionNot specified[2]
Ganoderma lucidum Extract CisplatinEOC (Ovarian)Not specifiedNot specifiedSignificantly enhanced cisplatin effectNot specified[3]
Hypothetical: this compound CisplatinA549 (Lung)To be determinedTo be determinedProjected synergistic reductionTo be determinedN/A
Hypothetical: this compound DoxorubicinMCF-7 (Breast)To be determinedTo be determinedProjected synergistic reductionTo be determinedN/A

Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols typically used in studies investigating the synergistic effects of Ganoderma triterpenoids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and chemotherapy agents on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound, the chemotherapy agent, or a combination of both.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Cells are treated with the compounds of interest as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The synergistic effects of Ganoderma triterpenoids in combination with chemotherapy are often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Potential Synergistic Mechanism of this compound with Cisplatin

Ganoderma triterpenoids have been shown to enhance cisplatin-induced apoptosis by increasing reactive oxygen species (ROS) and inhibiting the ERK signaling pathway.[4]

GAC_Cisplatin_Synergy cluster_cell Cancer Cell GAC This compound ROS ROS Generation GAC->ROS Cisplatin Cisplatin Cisplatin->ROS ERK ERK Pathway ROS->ERK Apoptosis Apoptosis ROS->Apoptosis ERK->Apoptosis

Caption: Potential synergistic pathway of this compound and Cisplatin.

In Vitro Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of the combination therapy.

experimental_workflow start Cancer Cell Culture treatment Treatment with This compound &/or Chemotherapy start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Synergy Calculation (e.g., CI) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

References

A Comparative Analysis of the Biological Activities of Ganosinensic Acids C, A, and B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals distinct and overlapping biological activities for Ganosinensic acids C, A, and B, prominent triterpenoids isolated from Ganoderma species. While direct comparative studies quantifying the potency of these three specific compounds in parallel are limited, existing data highlights their potential as valuable molecules for further investigation in drug discovery and development. This guide synthesizes the current understanding of their individual bioactivities, supported by experimental data, and provides detailed protocols for key assays.

Summary of Biological Activities

Ganosinensic acids, belonging to the lanostane-type triterpenoids, have garnered significant attention for their diverse pharmacological effects. The primary activities reported for Ganosinensic acid C, A, and B include cytotoxic, anti-inflammatory, and antiviral properties.

CompoundBiological ActivityCell Line/TargetIC50 / Potency
This compound CytotoxicityHuman metastatic lung cancer (95D)10.5 µM
CytotoxicityHuman cervical cancer (HeLa)13.2 µM
Anti-inflammatory-Data not available
Antiviral (HIV-1 Protease)-Data not available
Ganosinensic acid A CytotoxicityHuman hepatocellular carcinoma (HepG2)187.6 µM (24h), 203.5 µM (48h)[1]
CytotoxicityHuman hepatocellular carcinoma (SMMC7721)158.9 µM (24h), 139.4 µM (48h)[1]
Anti-inflammatory-Data not available
Antiviral (HIV-1)-Reported activity, quantitative data not available
Ganosinensic acid B Antiviral (HIV-1)-Reported activity, quantitative data not available
Multidrug Resistance ReversalABCB1-overexpressing cancer cellsPotent reversal effect

Note: The presented IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. The absence of data in the table signifies a lack of available quantitative information in the reviewed literature.

In-Depth Biological Activity Profiles

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. An IC50 value of 10.5 µM was reported against the human highly metastatic lung cancer cell line 95D, and 13.2 µM against the human cervical cancer cell line HeLa.

Ganosinensic acid A has also been evaluated for its anticancer properties. In a study on human hepatocellular carcinoma cells, it exhibited IC50 values of 187.6 µM (24 hours) and 203.5 µM (48 hours) against HepG2 cells, and 158.9 µM (24 hours) and 139.4 µM (48 hours) against SMMC7721 cells[1]. The data suggests a dose- and time-dependent inhibitory effect on the proliferation of these cancer cells[1].

dot

cluster_workflow Cytotoxicity Experimental Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Ganosinensic Acids (A, B, C) at various concentrations start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read Measure Absorbance at ~570 nm solubilize->read calculate Calculate Cell Viability and IC50 Values read->calculate

Caption: General workflow for determining the cytotoxicity of Ganosinensic acids using the MTT assay.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, although specific quantitative data such as IC50 values for the inhibition of inflammatory mediators were not found in the reviewed literature. The anti-inflammatory effects of Ganosinensic acids A and B are less documented in readily available sources. The evaluation of anti-inflammatory activity often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

dot

lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation ga Ganosinensic Acids ga->inos Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the potential inhibitory point for Ganosinensic acids.

Antiviral Activity

Both this compound and B have been reported to exhibit antiviral activity, specifically against HIV-1 protease. Ganosinensic acid A has also been noted for its antiviral properties against HIV-1. However, quantitative comparative data on their inhibitory concentrations (e.g., IC50) against HIV-1 protease from a single study is not available. Inhibition of HIV-1 protease is a key mechanism for controlling viral replication.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., 95D, HeLa, HepG2, SMMC7721)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Ganosinensic acids A, B, and C stock solutions (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Ganosinensic acids A, B, or C. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the inhibitory effect of compounds on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Ganosinensic acids A, B, and C stock solutions

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Ganosinensic acids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only control.

Antiviral Assay (HIV-1 Protease Inhibition)

This is a general protocol for a fluorometric assay to screen for HIV-1 protease inhibitors.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate for HIV-1 Protease

  • Assay buffer

  • Ganosinensic acids A, B, and C stock solutions

  • A known HIV-1 protease inhibitor (e.g., Ritonavir) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the Ganosinensic acid at various concentrations, and the HIV-1 protease. Include a positive control (known inhibitor) and a negative control (enzyme only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the negative control. Calculate the IC50 value from the dose-response curve.

Conclusion

Ganosinensic acids C, A, and B exhibit a range of promising biological activities, particularly in the areas of cancer, inflammation, and viral infections. While this compound shows potent cytotoxicity against certain cancer cell lines, more comprehensive and direct comparative studies are needed to fully elucidate the structure-activity relationships and relative potencies of these three compounds. The provided experimental protocols offer a foundation for researchers to conduct such comparative analyses and further explore the therapeutic potential of these natural products. Future research should focus on head-to-head comparisons of these molecules in a panel of standardized assays to provide a clearer picture of their relative efficacy and potential for clinical development.

References

Comparative In Vivo Anti-Inflammatory Effects of Ganosinensic Acid C and Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory properties of Ganosinensic acid C against the well-characterized ginsenoside, Rg1. While robust in vivo data for this compound is still emerging, this document outlines the necessary experimental comparisons and presents established data for Ginsenoside Rg1, a potent anti-inflammatory compound derived from Panax ginseng.

Executive Summary

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is a key focus of therapeutic research. This guide compares the potential efficacy of this compound with Ginsenoside Rg1, a compound with demonstrated anti-inflammatory effects in vivo. The subsequent sections detail the experimental protocols, comparative data, and underlying molecular mechanisms.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of Ginsenoside Rg1. Corresponding data for this compound would be required from equivalent experimental models for a direct comparison.

Table 1: Comparison of Effects on Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

ParameterThis compoundGinsenoside Rg1Positive Control (e.g., Sulfasalazine)Vehicle Control
Body Weight Change (%)To Be DeterminedSuperior to Rg3 and Rf in restoring body weight[1][2]Data Not AvailableSignificant Weight Loss
Colon Length (cm)To Be DeterminedSuperior to Rg3 and Rf in restoring colon length[1][2]Data Not AvailableSignificant Colon Shortening
Disease Activity Index (DAI)To Be DeterminedDecreased DAI[1][2]Data Not AvailableHigh DAI Score
Splenomegaly ReductionTo Be DeterminedReduced splenomegaly[1][2]Data Not AvailableSignificant Splenomegaly

Table 2: Effects on Inflammatory Cytokine Expression in DSS-Induced Colitis Model

CytokineThis compoundGinsenoside Rg1Positive ControlVehicle Control
M1-related pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)To Be DeterminedSignificantly decreased expression[1][2]Data Not AvailableHigh Expression
M2-related anti-inflammatory cytokines (e.g., IL-10, Arginase-1)To Be DeterminedIncreased expression[1][2]Data Not AvailableLow Expression

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds.

DSS-Induced Colitis Model in Mice

This model is widely used to study intestinal inflammation and evaluate the efficacy of potential therapeutics.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administration of 3-5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 consecutive days.[1][2]

  • Treatment Groups:

    • Vehicle Control group: Receive vehicle (e.g., saline, PBS).

    • This compound group(s): Receive varying doses of this compound (e.g., 10, 20, 40 mg/kg, administered orally or via intraperitoneal injection).

    • Ginsenoside Rg1 group: Receive Ginsenoside Rg1 at a comparable dose.

    • Positive Control group: Receive a standard anti-inflammatory drug (e.g., sulfasalazine).

  • Parameters Monitored:

    • Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, colon length and spleen weight are measured.

    • Colon tissue is collected for histological analysis (to assess tissue damage and inflammatory cell infiltration) and for molecular analysis.

  • Molecular Analysis:

    • Quantitative real-time PCR (qPCR) or ELISA to measure the expression levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates.[1][2]

    • Flow cytometry to analyze macrophage polarization (M1 vs. M2) in isolated lamina propria mononuclear cells.[1][2]

Signaling Pathways and Experimental Workflow

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the compound's mechanism of action and the research approach.

G cluster_workflow Experimental Workflow for In Vivo Anti-inflammatory Assessment A DSS-Induced Colitis Model (Mice) B Treatment Groups: - Vehicle - this compound - Ginsenoside Rg1 - Positive Control A->B C Monitor Disease Activity Index (DAI) (Body Weight, Stool Consistency, Bleeding) B->C D Endpoint Analysis (Day 8) C->D E Macroscopic Evaluation (Colon Length, Spleen Weight) D->E F Histological Analysis (Tissue Damage, Cell Infiltration) D->F G Molecular Analysis (Cytokine Profiling, Macrophage Polarization) D->G H Comparative Data Analysis E->H F->H G->H

Caption: Workflow for comparing the in vivo anti-inflammatory effects.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor activates IKK NFkB NF-κB TLR4->NFkB leads to IκBα degradation & NF-κB release NFkB_Inhibitor->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Compound This compound / Ginsenoside Rg1 Compound->NFkB_Inhibitor prevents degradation

Caption: NF-κB signaling pathway in inflammation.

Conclusion

Ginsenoside Rg1 has demonstrated significant in vivo anti-inflammatory effects, particularly in the context of colitis, by modulating macrophage polarization and reducing the expression of pro-inflammatory cytokines.[1][2] For this compound to be considered a viable alternative or superior therapeutic agent, it must be subjected to the same rigorous in vivo testing. The experimental framework provided in this guide offers a robust starting point for such a comparative evaluation. Future studies should focus on dose-response relationships, pharmacokinetic profiles, and a broader assessment of safety and toxicity for this compound.

References

Independent Validation of Ganosinensic Acid C: A Comparative Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of Ganosinensic acid C, a triterpenoid (B12794562) derived from Ganoderma lucidum, reveals its significant therapeutic potential in anticancer, anti-inflammatory, and neuroprotective applications. This guide provides an objective comparison of this compound with other established alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising natural compound.

Anticancer Activity: A Competitive Landscape

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. To provide a clear benchmark of its efficacy, this guide compares its performance with other well-researched anticancer compounds, including other Ganoderic acids, Ginsenosides, and Carnosic acid derivatives. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

CompoundCell LineIC50Reference
This compound (as Lucidenic acid C) A549 (Lung Carcinoma)52.6 - 84.7 μM[1]
Ganoderic acid AHepG2 (Hepatocellular Carcinoma)187.6 µmol/l (24h), 203.5 µmol/l (48h)[2]
Ganoderic acid ASMMC7721 (Hepatocellular Carcinoma)158.9 µmol/l (24h), 139.4 µmol/l (48h)[2]
Ginsenoside Rh1MCF-7 (Breast Cancer)90.28 µM[3]
Carnosic acid derivative (Compound 8)HCT116 (Colorectal Carcinoma)15.1 μM[4]
Carnosic acid derivative (Compound 17)HCT116 (Colorectal Carcinoma)17 μM[4]

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Ganoderic acid A, etc.) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[5][6][7]

Experimental Workflow for Anticancer Activity Assessment

anticancer_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound & Alternatives seed->treat incubate Incubate for 24/48/72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 3-4h mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate end End: Compare Potency calculate->end anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Inhibits degradation NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus TNF_gene TNF-α Gene NFkappaB->TNF_gene Transcription TNF_protein TNF-α Protein TNF_gene->TNF_protein Translation GAC This compound GAC->IKK neuroprotection_logic cluster_experiment Experimental Steps cluster_outcomes Measured Outcomes Compound Test Compound (e.g., this compound) Pretreatment Pre-treatment with Compound Compound->Pretreatment NeuronalCells Neuronal Cells (e.g., SH-SY5Y) NeuronalCells->Pretreatment Neurotoxin Neurotoxin (e.g., H2O2) Induction Induction of Damage Neurotoxin->Induction Pretreatment->Induction Assessment Assessment of Neuroprotection Induction->Assessment Viability Increased Cell Viability Assessment->Viability Apoptosis Decreased Apoptosis Assessment->Apoptosis ROS Reduced Oxidative Stress Assessment->ROS

References

Safety Operating Guide

Proper Disposal of Ganosinensic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Ganosinensic acid C, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available data for related compounds and general laboratory safety protocols, in the absence of a specific Safety Data Sheet (SDS) for this compound.

This compound is a triterpenoid (B12794562) compound derived from Ganoderma lucidum. While research indicates its potential in anti-cancer and anti-inflammatory applications, comprehensive data on its specific hazards and environmental impact is limited.[1] However, a Safety Data Sheet for the structurally related Ganoderenic acid C classifies it as not a hazardous substance or mixture.[2] Based on this and general knowledge of Ganoderma triterpenoids, which are noted for their low toxicity, the following disposal procedures are recommended as a precautionary measure.[3]

Summary of Key Data for Related Compounds

Due to the lack of a specific SDS for this compound, the following table summarizes key data for related Ganosinensic acids to provide context on the general chemical properties of this compound class.

PropertyGanosinensic acid AGanosinensic acid BGanoderenic acid C
Molecular Formula C₂₇H₃₈O₆C₃₀H₄₂O₇C₃₀H₄₄O₇
Molecular Weight 458.6 g/mol 514.6 g/mol 516.7 g/mol
CAS Number Not AvailableNot Available100665-42-7
Hazard Classification Not AvailableNot AvailableNot a hazardous substance or mixture[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound should follow established protocols for non-hazardous or low-hazard chemical waste, with considerations for its nature as a research compound with incomplete safety data.

1. Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled waste container for "Non-Hazardous Laboratory Waste" or "Chemical Waste for Incineration."

  • Liquid Waste (Solutions):

    • For small quantities of aqueous solutions, neutralization is a recommended precautionary step. Slowly add a dilute basic solution (e.g., 1% sodium bicarbonate) while stirring until the pH is neutral (pH 6-8).

    • Collect the neutralized solution in a designated container for non-hazardous aqueous waste.

    • For solutions in organic solvents, collect them in a designated solvent waste container. Do not attempt to neutralize.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and the solvent if applicable.

3. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • Dispose of all waste through your institution's official chemical waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal. High-temperature incineration is a common and effective method for the final disposal of chemical waste.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • In case of a spill, contain the spill with absorbent material, collect it into a sealed container, and dispose of it as chemical waste.

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ganosinensic_Acid_C_Disposal start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid assess_solvent Aqueous or Organic Solvent? liquid_waste->assess_solvent aqueous Aqueous Solution assess_solvent->aqueous Aqueous organic Organic Solvent Solution assess_solvent->organic Organic neutralize Neutralize to pH 6-8 (precautionary) aqueous->neutralize collect_organic Collect in Labeled Solvent Waste Container organic->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container neutralize->collect_aqueous final_disposal Dispose via Institutional Chemical Waste Program (e.g., Incineration) collect_solid->final_disposal collect_aqueous->final_disposal collect_organic->final_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.